Product packaging for Zinc myristate(Cat. No.:CAS No. 16260-27-8)

Zinc myristate

Cat. No.: B101716
CAS No.: 16260-27-8
M. Wt: 520.1 g/mol
InChI Key: GBFLQPIIIRJQLU-UHFFFAOYSA-L
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Description

Significance of Metal Soaps and Zinc Carboxylates in Contemporary Chemical Research

Metal soaps, a class of compounds formed from the reaction of a fatty acid and a metal cation, are garnering significant attention in both academic and technological spheres. ijraset.comresearchgate.net Their unique molecular structure, which combines both hydrophilic (the metal carboxylate head) and hydrophobic (the long hydrocarbon tail) components, gives them surface-active properties that are useful in a vast range of applications. ijraset.com Historically, their primary development was for lubrication, but their use has since expanded into hundreds of applications across the chemical, plastics, rubber, and textile industries, among others. ijraset.com

Within this broad class, zinc carboxylates, including zinc stearate (B1226849) and myristate, are particularly notable. They are integral to the polymer industry, where they function as heat stabilizers, lubricants, and processing aids. mdpi.com For example, zinc stearate can act as an internal lubricant in polypropylene, improving the dispersion of other additives and enhancing the final properties of the plastic. mdpi.com

Furthermore, the study of zinc carboxylate formation is a critical area of research in the conservation of cultural heritage. researchgate.netmdpi.com In historical oil paintings, the reaction between zinc-based pigments (like zinc white) and fatty acids from the oil binder can lead to the formation of zinc soaps. nih.govresearchgate.net These reactions can cause significant degradation, such as delamination, increased transparency, and the formation of protrusions on the paint surface. nih.govspringerprofessional.de Advanced analytical techniques, such as infrared spectroscopy, are used to study the molecular structures of these zinc carboxylate species to better understand and mitigate paint degradation. researchgate.netnicas-research.nl This research into their degradation mechanisms highlights the complex and significant role zinc carboxylates play in materials science. researchgate.netresearchgate.net

Historical Context and Evolution of Zinc Myristate Research

The history of zinc itself stretches back to antiquity, where it was primarily used to make the alloy brass long before it was identified as a distinct element. azahner.comcptprocessing.com The large-scale production of metallic zinc began in India around the 12th-14th centuries and later in China, with Europe starting to import and smelt the metal in the 16th and 17th centuries. cptprocessing.comrsc.org The formal discovery and isolation of pure zinc are credited to German chemist Andreas Marggraf in 1746. cptprocessing.comwikipedia.org

The specific development of metal soaps came later, initially driven by the need for improved lubricants. ijraset.com Gels formed from these soaps and petroleum hydrocarbons proved to be excellent for this purpose. ijraset.com Over time, the applications broadened considerably. ijraset.com In modern industry, metal soaps like zinc stearates and myristates are often added to commercial product formulations. atamanchemicals.commdpi.com For example, they are used as plasticizers or dispersing agents in paints to prevent the separation of pigments from the binding medium. mdpi.com

Research into this compound and other zinc soaps has evolved from a focus on their bulk properties to a more nuanced, molecular-level understanding. In the field of art conservation, pioneering studies more than two decades ago began to identify metal soaps as key actors in the degradation of oil paintings. tandfonline.com This spurred a significant amount of research using advanced analytical methods to track the formation and crystallization of zinc soaps from amorphous to crystalline states, a process now understood to be central to paint deterioration. researchgate.netspringerprofessional.de This evolution in research demonstrates a shift from simply using this compound as a functional additive to studying its complex chemical interactions and long-term effects within materials.

Emerging Research Frontiers and Interdisciplinary Relevance of this compound

The interdisciplinary relevance of this compound is expanding, with significant new research emerging in the field of advanced materials, particularly in nanotechnology and optoelectronics. One of the most promising frontiers is its use in the synthesis and passivation of semiconductor quantum dots (QDs). materialsfutures.orgresearchgate.net

Recent studies have demonstrated that this compound can be a critical component in producing high-performance, environmentally friendly Indium Phosphide (B1233454) (InP) based QDs for light-emitting diode (QLED) displays. materialsfutures.orgeurekalert.org The high reactivity and tendency for oxidation of InP cores often lead to poor photoluminescence quantum yields (PLQY). researchgate.neteurekalert.org A novel, fluoride-free synthesis strategy utilizes this compound to passivate the surface of the InP cores in-situ. researchgate.net In this process, the this compound reacts with dangling bonds on the core's surface, forming a protective layer that shields the core from oxidation. researchgate.neteurekalert.org

This passivation has led to remarkable improvements in the performance of green QLEDs. Research published in 2024 showed that this method resulted in InP/ZnSe/ZnS core/shell QDs with a high PLQY of 91%. The corresponding QLEDs exhibited a maximum external quantum efficiency (EQE) of 12.74%, a high luminance of over 175,000 cd/m², and a significantly extended operational lifetime. researchgate.net Other research confirms that this compound can inhibit unwanted particle growth during synthesis and reduce surface defects, thereby increasing luminescence. beilstein-journals.orgmdpi.com This application in optoelectronics showcases this compound's potential beyond its traditional roles and highlights its importance in developing next-generation display technologies. eurekalert.org

Beyond materials for electronics, research also points to the potential use of this compound as a stabilizing and functional agent in other advanced formulations, such as in dermatology and cosmetics, where it can act as an adhesion enhancer and viscosity controller in powders. mdpi.comnih.gov These emerging applications underscore the compound's versatility and its growing relevance at the intersection of chemistry, materials science, and engineering. ethz.ch

Performance of Green InP-based QLEDs With and Without this compound (ZnMy) Passivation
Performance MetricWithout ZnMy PassivationWith ZnMy PassivationReference
Maximum External Quantum Efficiency (EQE)9.22%12.74% researchgate.net
Maximum Luminance (Lmax)105,127 cd m⁻²175,084 cd m⁻² researchgate.net
Operational Lifetime (T50 @100 cd m⁻²)6,078 hours20,044 hours researchgate.net
Photoluminescence Quantum Yield (PLQY) of QDsLow/Not specified91% researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H54O4Zn B101716 Zinc myristate CAS No. 16260-27-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H28O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLQPIIIRJQLU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026312
Record name Zinc myristate
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Molecular Weight

520.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16260-27-8
Record name Tetradecanoic acid, zinc salt
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Record name Tetradecanoic acid, zinc salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc myristate
Source EPA DSSTox
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Record name Zinc dimyristate
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Record name ZINC MYRISTATE
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Synthetic Methodologies and Precursor Chemistry of Zinc Myristate

Traditional Synthetic Approaches for Zinc Myristate

Traditional methods for synthesizing this compound are well-established and widely used in industrial applications. These approaches are typically straightforward and can be performed with readily available chemical precursors.

Double Decomposition (Metathesis) Methodologies

The double decomposition, or precipitation, method is a common and efficient route for the synthesis of this compound. This aqueous-based process involves the reaction between a water-soluble zinc salt and an alkali metal salt of myristic acid.

The general reaction can be represented as:

2 RCOOM(aq) + ZnX₂(aq) → Zn(RCOO)₂(s) + 2 MX(aq)

Where:

RCOO⁻ is the myristate anion

M is an alkali metal, typically sodium (Na⁺) or potassium (K⁺)

ZnX₂ is a water-soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂). mdpi.comatamanchemicals.com

The synthesis is typically a two-step process. First, myristic acid is neutralized with an alkali hydroxide (B78521), such as sodium hydroxide (NaOH), to form the sodium myristate soap. mdpi.com This is followed by the addition of a zinc salt solution, which causes the precipitation of the water-insoluble this compound. mdpi.com The resulting precipitate is then filtered, washed thoroughly with water to remove any soluble byproducts like sodium sulfate, and dried to obtain the final product. The reaction is generally carried out in an aqueous medium at elevated temperatures, for example around 85°C, to ensure the complete reaction and proper precipitation of the product. mdpi.com

Key parameters that influence the final product in this method include the reaction temperature, stirring speed, and the rate of addition of the reactants. These factors can affect the particle size, density, and purity of the resulting this compound powder.

Table 1: Typical Reactants in Double Decomposition Synthesis of this compound

Reactant Role Example Compound Chemical Formula
Myristate Source Sodium Myristate C₁₄H₂₇NaO₂
Zinc Ion Source Zinc Sulfate ZnSO₄

Direct Esterification Routes and Transesterification Variations

While less common for the direct synthesis of the zinc salt itself, esterification and transesterification are fundamental reactions in the broader context of fatty acid chemistry and can be adapted for the production of this compound.

Direct Reaction (Fusion Process): This method involves the direct reaction of myristic acid with a zinc source, typically zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂), at high temperatures. atamanchemicals.com The reaction is carried out in a molten state, and water is produced as a byproduct, which is removed to drive the reaction to completion. This "fusion process" avoids the use of solvents and extensive washing steps, making it a more direct route. atamanchemicals.com However, it requires higher energy input due to the elevated temperatures needed to melt the fatty acid and facilitate the reaction. In some variations, a catalyst may be used to lower the reaction temperature and time. For instance, studies on the synthesis of zinc stearate (B1226849), a similar compound, have shown that catalysts can be employed in direct synthesis from zinc oxide and stearic acid.

It has been noted in the context of catalyzed esterification of other fatty acids that simple zinc salts can react in-situ to form the corresponding zinc carboxylate. nih.gov This suggests that the direct reaction of a suitable zinc precursor with myristic acid is a viable pathway for this compound synthesis. nih.gov

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction is central to the production of biodiesel from vegetable oils (triglycerides). conicet.gov.arresearchgate.netresearchgate.net While not a primary route for synthesizing this compound, zinc soaps can be involved in or catalyze such reactions. For example, zinc carboxylates have been studied as catalysts for the transesterification of triglycerides. conicet.gov.ar The reaction mechanism can be complex, potentially involving the coordination of the alcohol with the zinc ion. conicet.gov.ar In principle, a transesterification-like reaction could be envisioned where a myristate ester (e.g., methyl myristate) reacts with a zinc compound, but this is not a conventional or widely reported method for this compound production.

Influence of Myristic Acid Source and Purity on Product Characteristics

The source and purity of the myristic acid precursor significantly impact the properties of the final this compound product. Myristic acid is a saturated fatty acid that can be sourced from various vegetable and animal fats.

Natural Sources: The most common natural sources of myristic acid are coconut oil and palm kernel oil. specialchem.compatsnap.com It is also found in nutmeg butter. researchgate.net The composition of these natural oils includes a mixture of different fatty acids. Therefore, myristic acid derived from these sources will contain varying levels of other fatty acids, such as lauric acid (C12) and palmitic acid (C16), unless a high degree of purification is undertaken. patsnap.com

Purity and its Effects: Commercial grades of myristic acid are available in various purities, with high-purity versions (e.g., ≥99%) also accessible. made-in-china.com The presence of other fatty acids in the precursor will result in a mixed zinc soap product. This can influence the physical properties of the this compound, such as its melting point, solubility, and crystalline structure. For applications where precise and consistent properties are critical, the use of high-purity myristic acid is essential. For example, a lower melting point might be observed if the myristic acid contains a significant fraction of shorter-chain fatty acids. Conversely, longer-chain fatty acid impurities could increase the melting point. The purity of myristic acid can be improved through purification techniques like rectification, although azeotrope formation with similar fatty acids can present challenges. patsnap.com

Advanced Synthesis Strategies for Controlled Morphologies and Functionalities

Modern applications of this compound, particularly in the field of materials science, often demand precise control over the compound's physical form, such as particle size, shape, and crystal structure. This has led to the development of advanced synthesis strategies.

In-situ Formation Techniques in Nanomaterial Synthesis

A significant area of innovation is the in-situ formation of this compound, especially in the synthesis of nanomaterials like quantum dots (QDs). In this approach, this compound is formed within the reaction mixture and immediately serves a specific function, such as surface passivation.

In the synthesis of Indium Phosphide (B1233454) (InP) based QDs, this compound has been used to passivate the surface of the InP cores. google.combilkent.edu.tr This is achieved by introducing a zinc precursor and myristic acid into the synthesis. The in-situ formed this compound then reacts with phosphorus dangling bonds on the surface of the InP core, creating a protective Zn-P layer. made-in-china.comgoogle.com This passivation is crucial for improving the photoluminescence quantum yield and stability of the QDs by protecting the core from oxidation. made-in-china.comgoogle.combilkent.edu.tr In some procedures, after the synthesis of the QDs, a white precipitate identified as this compound is removed by centrifugation, confirming its formation during the process. nih.govresearchgate.net

This technique highlights a sophisticated use of precursor chemistry where the controlled, in-situ synthesis of this compound is integral to achieving the desired properties of a complex nanomaterial.

Solution-Phase and Solid-State Synthesis Innovations

Solution-Phase Synthesis: Advanced solution-phase methods offer greater control over the morphology of the resulting this compound particles. These techniques go beyond simple precipitation and include methods like hydrothermal synthesis and microemulsion techniques.

Hydrothermal Synthesis: This method involves carrying out the synthesis in a sealed, heated aqueous solution. The elevated temperature and pressure can influence the crystal growth and morphology of the product. Hydrothermal synthesis has been used to create various zinc-based coordination polymers and networks with controlled structures. acs.org By carefully controlling parameters like temperature, pH, and reactant concentrations, it is possible to produce this compound with specific particle sizes or shapes.

Co-precipitation (Direct Method): This is a variation of the double decomposition method where the precipitation is carefully controlled to produce layered hydroxide salts or other specific morphologies. For instance, zinc hydroxide myristate has been synthesized via a direct co-precipitation method. Current time information in Tiranë, AL.

Solution-Based Thermal Decomposition: A novel solution-based synthesis for metal carboxylates involves the thermal decomposition of an organometallic compound in the presence of a stoichiometric excess of the carboxylic acid. google.comgoogle.com This method can yield high-purity metal carboxylates without the need for extensive purification steps. google.comgoogle.com

Solid-State Synthesis: Solid-state synthesis methods are an emerging area for the production of metal carboxylates. These methods are often solvent-free, which can be an environmental advantage.

Mechanochemical Synthesis: This involves the grinding or milling of solid reactants to induce a chemical reaction. High-energy ball milling, for example, can be used to generate various nanoparticles. google.com

Room Temperature Solid-State Reaction: Some zinc carboxylate complexes have been synthesized by simply grinding the reactants together at room temperature. asianpubs.org This method is environmentally friendly, offers high yields, and is operationally simple. asianpubs.org While not yet widely reported specifically for this compound, the successful synthesis of other zinc-carboxylate complexes by this route suggests its potential applicability. researchgate.netasianpubs.org

These advanced synthesis strategies provide pathways to tailor the properties of this compound for specific, high-performance applications, moving beyond the capabilities of traditional bulk synthesis methods.

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound necessitates rigorous purification to remove unreacted precursors, by-products, and other contaminants. The purification strategy is highly dependent on the synthetic route used for its preparation. The primary techniques involve precipitation, centrifugation, and thorough washing.

Precipitation and Centrifugation Processes

Precipitation is a cornerstone technique for isolating this compound from the reaction mixture or a solution. This compound exhibits low solubility in polar solvents like acetone (B3395972) and acetonitrile (B52724), while being more soluble in nonpolar solvents like hexane (B92381) or toluene (B28343) at elevated temperatures. beilstein-journals.orgresearchgate.net This differential solubility is exploited for its purification.

Following synthesis, particularly in solvent-based reactions, the crude product mixture is often treated with a non-solvent to induce precipitation. For example, after synthesizing this compound in a high-boiling solvent, the addition of acetone or a mixture of acetone and acetonitrile causes the this compound to precipitate out of the solution as a white solid. beilstein-journals.org

Centrifugation is the mechanical process used to efficiently separate the precipitated solid this compound from the liquid phase (supernatant). beilstein-journals.org The mixture is subjected to high-speed rotation, generating a strong centrifugal force that pellets the denser solid at the bottom of the centrifuge tube. The supernatant, containing dissolved impurities and residual solvents, can then be decanted or carefully removed. beilstein-journals.orgeuropa.eu This cycle of re-dissolving the pellet in a suitable solvent (like hexane or toluene) and re-precipitating it can be repeated several times to enhance the purity of the final product. jhu.edu

Step Description Purpose Typical Solvents/Reagents
1. Precipitation Addition of a non-solvent to the crude product solution.To selectively solidify this compound, leaving impurities in the solution.Acetone, Acetonitrile. beilstein-journals.org
2. Centrifugation Separation of the solid precipitate from the liquid supernatant via high-speed spinning.To physically isolate the solid this compound. beilstein-journals.orgN/A
3. Re-dissolution Dissolving the separated solid in a minimal amount of a suitable solvent.To prepare the solid for another round of purification.Hexane, Toluene. beilstein-journals.orgresearchgate.net
4. Repetition Repeating the precipitation and centrifugation steps.To achieve higher purity by removing trace impurities with each cycle. jhu.eduN/A

Removal of Reaction By-products and Residual Impurities

The effective removal of by-products and unreacted starting materials is crucial for achieving research-grade purity. The nature of these impurities is dictated by the synthesis method.

In the direct reaction of zinc acetate (B1210297) with myristic acid, the primary by-product is acetic acid. beilstein-journals.org This can often be removed by heating the reaction mixture under vacuum, which facilitates the evaporation of the volatile acetic acid. beilstein-journals.org

For the double decomposition method, the main by-product is a salt like sodium sulfate, which is water-soluble. google.com In this case, the crude this compound precipitate is washed extensively with water to dissolve and remove the salt. google.com The absence of sulfate in the wash water, which can be checked by standard analytical tests, indicates complete removal.

Unreacted myristic acid is a common impurity in direct synthesis methods. Washing the precipitated this compound with a solvent in which myristic acid is soluble but this compound is not, can effectively remove it. Alternatively, during the purification process where this compound is dissolved in a nonpolar solvent like hexane, insoluble impurities can be removed by an initial centrifugation step before the precipitation is induced. beilstein-journals.org Similarly, after precipitation, the supernatant will contain soluble impurities, including any excess myristic acid. beilstein-journals.org The final step in the purification process typically involves drying the purified this compound, often under vacuum, to remove any residual solvents. resource.org

Structural Elucidation and Interfacial Phenomena of Zinc Myristate

Molecular and Supramolecular Organization of Zinc Myristate

Crystallographic Investigations and Polymorphism Studies

The crystalline structure of zinc soaps, including this compound, is a subject of ongoing research, with studies identifying different packing geometries. Infrared spectroscopy has been instrumental in distinguishing between two primary types of zinc soap structures. One is a highly symmetrical packing observed in long-chain saturated soaps (type B), and the other is an alternating packing found in zinc soaps with shorter or unsaturated chains (type A). These different arrangements can be identified by variations in the asymmetric COO stretch vibration band in their infrared spectra. researchgate.net

While detailed crystallographic data for this compound is not extensively available in the provided results, the existence of polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is suggested for zinc aliphatic carboxylates. researchgate.net The specific polymorphic forms of this compound and the conditions under which they form require further investigation. The structural arrangement of similar long-chain fatty acid salts, like zinc arachidate, has been shown to transition from a disordered state to a more ordered hexatic phase and finally to a crystalline state in Langmuir-Blodgett films, indicating that the degree of order can be influenced by the film thickness and interaction with the substrate. nih.gov

Self-Assembly Behavior and Formation of Ordered Structures

This compound, as an amphiphilic molecule with a hydrophilic zinc carboxylate head and a long hydrophobic myristate tail, exhibits self-assembly behavior, particularly at interfaces. sbfisica.org.brwordpress.comresearchgate.net This property is fundamental to the formation of ordered structures like Langmuir monolayers at the air-water interface. sbfisica.org.brwordpress.comresearchgate.net In this process, the hydrophilic heads orient towards the water surface while the hydrophobic tails extend away from it. sbfisica.org.br By compressing these monolayers, highly organized, condensed films can be created. rsc.org

These organized monolayers can then be transferred onto solid substrates to form Langmuir-Blodgett (LB) films, which are ultrathin and highly ordered organic films. sbfisica.org.brresearchgate.networdpress.com The LB technique allows for precise control over the film thickness and the arrangement of molecules in a layer-by-layer fashion. rsc.orgwordpress.com The quality and structure of these films are dependent on several factors, including the subphase pH, temperature, and the speed of deposition. sbfisica.org.br The self-assembly can also be triggered by specific interactions, such as the presence of certain ions, leading to the formation of more complex structures like hydrogels in related systems. diva-portal.orgresearchgate.net

Amorphous vs. Crystalline Forms and Their Impact on Performance

The distinction between amorphous and crystalline forms of a substance lies in the arrangement of its atoms. Crystalline solids possess a long-range, ordered, and repeating atomic structure, while amorphous solids have a disordered and random atomic arrangement. waferpro.comeag.comuniversitywafer.com This structural difference leads to distinct physical properties. Crystalline materials typically have sharp, well-defined melting points, whereas amorphous materials soften over a range of temperatures. waferpro.comeag.comuniversitywafer.com

In the context of this compound's applications, the form it takes—amorphous or crystalline—can significantly impact its performance. For instance, in its use as a surface passivating agent for quantum dots, the formation of a crystalline layer can provide a more effective and stable protective barrier. rsc.org Conversely, in some applications, an amorphous form might be desirable for its flexibility or different solubility characteristics. The transition between these forms can be influenced by the preparation method and the surrounding environment. For example, the formation of crystalline myristic acid has been observed on magnesium alloy surfaces under specific conditions. acs.org The ability to control the crystallinity is therefore crucial for tailoring the properties of this compound for specific technological uses. eag.com

Interfacial Adsorption and Film Formation Dynamics

Mechanisms of Adhesion to Solid Substrates (e.g., Powder Particles, Quantum Dots)

This compound's ability to adhere to solid substrates is a key aspect of its functionality in various applications, from cosmetics to nanotechnology. atamanchemicals.com The primary mechanism driving this adhesion is the interaction between the zinc carboxylate head group and the surface of the substrate. This can involve electrostatic interactions, where the positively charged zinc ions are attracted to negatively charged sites on the substrate. researchgate.net

In the case of powder particles, this compound acts as a binder and anti-caking agent, improving the cohesion and flowability of the powder. atamanchemicals.com This is attributed to its ability to coat the individual particles, reducing inter-particle friction and preventing agglomeration. atamanchemicals.com

For quantum dots (QDs), particularly those based on indium phosphide (B1233454) (InP), this compound serves as a crucial capping agent. rsc.orgosti.gov The myristate ligands bind to the surface of the QDs, passivating surface defects and preventing oxidation. rsc.orgmdpi.com This adhesion is critical for enhancing the optical properties of the QDs, such as their photoluminescence quantum yield. mdpi.com The long alkyl chains of the myristate also contribute to the stability of the QDs in solution. mdpi.com The interaction can be quite specific, with evidence suggesting that this compound reacts with phosphine (B1218219) dangling bonds on the surface of InP cores. researchgate.netresearchgate.netmaterialsfutures.org

The table below summarizes the adhesion mechanisms of this compound on different substrates.

SubstrateAdhesion MechanismReference
Powder ParticlesActs as a binder and anti-caking agent, coating particles to reduce friction and prevent agglomeration. atamanchemicals.com
Quantum Dots (e.g., InP)Myristate ligands bind to the surface, passivating defects and preventing oxidation. The zinc carboxylate head group interacts with the QD surface, with specific reactions such as with phosphine dangling bonds on InP cores. rsc.orgosti.govmdpi.comresearchgate.netresearchgate.netmaterialsfutures.org
Zinc Oxide NanoparticlesAdsorption of molecules like albumin and creatinine (B1669602) onto the nanoparticle surface. uokerbala.edu.iq
CottonAdsorption of zinc oxide nanoparticles is enhanced by a nanochitosan coating, which provides more active sites for hydrogen bonding. analis.com.my

Formation and Stability of Protective Layers (e.g., Zn-P layers on InP Cores)

A significant application of this compound is in the formation of protective layers on the surface of semiconductor nanocrystals, particularly indium phosphide (InP) quantum dots. researchgate.netresearchgate.netmaterialsfutures.org The highly reactive surface of InP cores is prone to oxidation, which leads to the formation of surface defects and a significant reduction in photoluminescence quantum yield. researchgate.neteurekalert.org

Research has shown that introducing this compound during the synthesis of InP QDs leads to the in-situ formation of a protective zinc-phosphorus (Zn-P) layer on the InP core. researchgate.netresearchgate.netmaterialsfutures.org This layer is formed through the reaction of this compound with phosphine dangling bonds on the surface of the InP core. researchgate.netmaterialsfutures.org The formation of this Zn-P complex effectively passivates the surface, protecting the InP core from exposure to water and oxygen. researchgate.netresearchgate.netmaterialsfutures.org

This protective layer not only prevents the degradation of the core but also serves as a foundation for the subsequent growth of additional shell layers, such as zinc selenide (B1212193) (ZnSe) or zinc sulfide (B99878) (ZnS). researchgate.netmaterialsfutures.org The presence of the Zn-P layer can lead to a more uniform and stable shell growth, further enhancing the optical properties and stability of the final core/shell quantum dots. researchgate.netmaterialsfutures.org Studies have demonstrated that this strategy can result in a significant increase in the photoluminescence quantum yield of InP-based QDs. mdpi.comresearchgate.net

The stability of this protective layer is crucial for the long-term performance of the quantum dots. The strong interaction between the zinc and phosphorus atoms at the interface contributes to a robust and stable passivation layer that can withstand subsequent processing steps and environmental exposure. researchgate.netmaterialsfutures.org

The table below highlights the impact of this compound on the properties of InP quantum dots.

PropertyInP Core without this compoundInP Core with this compoundReference
Photoluminescence Quantum Yield (PLQY)Low (e.g., 13%)High (e.g., 91% after shelling) researchgate.net
Surface ConditionProne to oxidation and surface defectsPassivated with a protective Zn-P layer researchgate.netresearchgate.netmaterialsfutures.org
StabilityPoorEnhanced researchgate.netmaterialsfutures.org

Role in Modulating Surface Energy and Wetting Characteristics

This compound (Zn(C₁₄H₂₇O₂)₂), as a zinc salt of myristic acid, plays a significant role in modifying the surface energy and wetting behavior of various materials. atamanchemicals.com Its effectiveness stems from its amphiphilic molecular structure, which consists of a polar carboxylate group coordinated to a zinc ion and a long, non-polar hydrocarbon tail (the myristate chain). This dual character allows this compound to act as a surface-active agent, preferentially adsorbing at interfaces to reduce interfacial energy.

The primary mechanism by which this compound alters surface properties is through the orientation of its molecules at an interface. The long hydrocarbon chains are inherently hydrophobic and have low surface energy. atamanchemicals.com When applied as a coating or incorporated into a formulation, these non-polar tails orient themselves away from a higher-energy substrate or polar liquid, creating a new surface layer with significantly lower energy. This reduction in surface energy directly impacts the wetting characteristics of the surface.

Wetting is described by the contact angle of a liquid droplet on a solid surface. A high contact angle indicates poor wetting (hydrophobicity), while a low contact angle signifies good wetting (hydrophilicity). The application of this compound coatings has been a subject of research for creating highly water-repellent, or superhydrophobic, surfaces. Such surfaces are characterized by water contact angles (WCA) exceeding 150°. tandfonline.com

Research has demonstrated the successful fabrication of superhydrophobic this compound surfaces on metallic substrates. tandfonline.com In one study, a this compound coating was applied to a copper substrate via electrodeposition. tandfonline.com The resulting surface exhibited a multiscale topography and a maximum water contact angle of 156.6°, classifying it as superhydrophobic. tandfonline.com Another study focusing on a myristic acid-modified zinc coating on copper achieved a water contact angle of 163°, further demonstrating the exceptional hydrophobicity imparted by the myristate chains. researchgate.net The combination of the low surface energy chemical composition provided by the myristate and the engineered surface roughness is crucial for achieving this state of extreme water repellency.

The table below summarizes key research findings on the wetting characteristics of surfaces modified with this compound and related compounds.

SubstrateCoating MethodModifying AgentResulting Water Contact Angle (WCA)Reference
CopperElectrodepositionThis compound156.6° tandfonline.com
CopperElectrodepositionMyristic acid-modified Zinc163° researchgate.net

Beyond creating water-repellent coatings, the ability of this compound to modulate interfacial properties is utilized in other applications. In cosmetics and personal care products, it functions as an anticaking agent, a slip modifier, and an opacifier, all of which rely on the control of interactions at the surfaces of solid particles. atamanchemicals.comspecialchem.com As a hydrophobic binder in pressed powders, it helps in the dispersion of pigments and improves adhesion to the skin. atamanchemicals.comspecialchem.com Its role as a wetting agent in certain formulations highlights its versatility in modifying interfaces, whether they are solid-liquid, liquid-liquid, or solid-air. atamanchemicals.com

Mechanistic Studies of Functional Roles in Advanced Formulations

Rheological Modification Mechanisms

As a viscosity control agent, zinc myristate can increase or decrease the thickness of cosmetics and other formulations, enhancing their stability and application feel. atamanchemicals.com The mechanisms behind this rheological modification are rooted in the molecular interactions and structural networks it forms within the liquid or semi-solid medium.

Molecular Interactions Governing Viscosity Enhancement in Liquid and Semi-Solid Systems

The viscosity-enhancing effect of this compound in liquid and semi-solid systems is primarily governed by the formation of a three-dimensional network. This process is driven by specific molecular interactions:

Ionic Association: The zinc (Zn²⁺) ions can act as junction points, forming coordination complexes with the carboxylate groups of the myristate chains from different molecules. This creates a cross-linked structure.

Hydrophobic Interactions: The long, nonpolar myristate hydrocarbon chains engage in van der Waals forces and hydrophobic interactions. In polar solvents, these chains tend to aggregate to minimize contact with the solvent, contributing to the formation of a network structure that entraps solvent molecules and increases viscosity. mdpi.com

Chain Entanglement: In non-polar systems or at high concentrations, the long myristate chains can physically entangle, similar to polymers, which restricts flow and increases the bulk viscosity. mdpi.commdpi.com

These interactions collectively build a structured system from a less-ordered liquid phase, a mechanism leveraged in products like creams and lotions to achieve a desired consistency. core.ac.uk

Table 1: Key Molecular Interactions of this compound for Viscosity Enhancement

Interaction TypeParticipating Parts of MoleculeMechanism of ActionResulting Effect on Formulation
Ionic Association Zinc (Zn²⁺) Cation, Carboxylate Group (-COO⁻)Divalent zinc ions link multiple myristate molecules, creating ionic cross-links.Formation of a stable, three-dimensional gel-like network.
Hydrophobic Interactions Myristate Hydrocarbon Chains (C14)Nonpolar chains aggregate in polar systems to minimize energy, structuring the solvent.Increased structuring of the continuous phase, leading to higher viscosity.
Chain Entanglement Myristate Hydrocarbon Chains (C14)Physical intertwining of long alkyl chains restricts molecular movement.Resistance to flow is increased, enhancing the overall thickness.

Thixotropic and Pseudoplastic Behavior in Formulations

Formulations containing rheology modifiers like this compound often exhibit non-Newtonian flow behaviors, such as pseudoplasticity (shear-thinning) and thixotropy. mdpi.comcore.ac.uk

Pseudoplastic Behavior: This is characterized by a decrease in viscosity as the shear rate increases. oliverbatlle.comulisboa.pt When a formulation with a this compound network is at rest, its viscosity is high. Upon application of stress (e.g., spreading a lotion on the skin), the weak bonds holding the network together are temporarily broken, and the entangled chains align in the direction of flow. ulisboa.pt This structural breakdown reduces flow resistance, causing the viscosity to drop and allowing for easy application.

Thixotropic Behavior: Thixotropy is a time-dependent shear-thinning property. oliverbatlle.com A thixotropic fluid not only decreases in viscosity under shear but also takes a finite time to return to its original viscosity once the shear is removed. oliverbatlle.comnih.gov The network formed by this compound is subject to this behavior. The gradual recovery of the structure after stress is removed is beneficial for formulations that need to be fluid during application but set quickly afterward to remain in place. nih.gov

Table 2: Comparison of Pseudoplastic and Thixotropic Properties

PropertyPseudoplastic (Shear-Thinning)Thixotropic
Definition Viscosity decreases instantaneously with an increasing shear rate. oliverbatlle.comViscosity decreases over time when subjected to constant shear. oliverbatlle.com
Time Dependence Not time-dependent.Time-dependent; recovery to initial viscosity is gradual. oliverbatlle.com
Underlying Mechanism Alignment of polymer chains or particles in the direction of flow.Progressive breakdown of a structure under shear and its gradual reformation at rest.
Relevance in Formulations Allows for easy spreading and application. ulisboa.ptPrevents dripping after application while ensuring fluidity during use. nih.gov

Rheo-Optical Studies of Flow-Induced Structures

While specific rheo-optical studies focusing exclusively on this compound are not extensively documented in the available literature, the principles of this technique can be applied to understand its function. Rheo-optical methods combine rheological measurements with optical techniques (like birefringence, dichroism, or light scattering) to probe the changes in microstructure of a material under flow. google.comnih.gov

For a formulation containing this compound, rheo-optical studies would allow for the direct visualization of:

Chain Alignment: The degree to which the myristate chains align with the direction of flow under shear, which is the fundamental mechanism of shear-thinning.

Network Deformation and Breakup: How the gel-like network formed by this compound stretches, breaks, and reforms in response to varying shear forces.

Particle Orientation: In a suspension, these studies could show how particles coated with this compound align and interact during flow, providing insight into the stability of the dispersion under stress.

These studies would provide a direct link between the macroscopic rheological behavior and the microscopic and molecular-level structural changes. nih.gov

Anti-Agglomeration and Particle Dispersion Dynamics

In solid-containing formulations, such as pressed powders or liquid suspensions, preventing particles from clumping together (agglomerating) is crucial for product performance and stability. atamanchemicals.com this compound is widely used as an anti-agglomerating and anti-caking agent due to its ability to modify particle surfaces. atamanchemicals.commdpi.comresearchgate.net

Surface Coating and Interparticle Force Attenuation

The primary mechanism for anti-agglomeration is the formation of a coating on the surface of suspended particles.

Adsorption: this compound molecules adsorb onto the surface of primary particles (e.g., pigments, active ingredients).

Surface Modification: This creates a new surface with different properties. The myristate chains, being long, hydrophobic (lipophilic) tails, orient themselves outwards from the particle surface. atamanchemicals.com

Interparticle Force Attenuation: This adsorbed layer reduces agglomeration through several effects:

Steric Hindrance: The bulky layer of myristate chains physically prevents particles from getting close enough for strong attractive forces (like van der Waals forces) to take effect. mdpi.comcosmeticsandtoiletries.com

Hydrophobicity: The coating imparts a hydrophobic character to the particles, which can improve their dispersibility in non-aqueous media or in the oil phase of an emulsion. atamanchemicals.com

Reduced Caking: In powders, this coating minimizes the formation of strong interparticle bonds that can lead to caking, ensuring the powder remains free-flowing. atamanchemicals.com

Colloidal Stability of Dispersions and Suspensions

The result of effective anti-agglomeration is enhanced colloidal stability. nih.gov A stable dispersion is one in which particles remain evenly distributed throughout the medium over time, without significant settling or clumping. jiwaji.eduscribd.com this compound contributes to colloidal stability through two interconnected mechanisms:

Preventing Flocculation: By attenuating interparticle attractive forces, this compound prevents flocculation—the formation of loose aggregates or flocs. scribd.com This keeps the particles in a deflocculated or a controlled flocculated state, where they are easier to resuspend.

Increasing Viscosity: As discussed in section 4.1.1, this compound increases the viscosity of the continuous phase. According to Stokes' Law, the sedimentation rate of particles is inversely proportional to the viscosity of the medium. By thickening the formulation, this compound slows down the rate at which particles settle, thereby increasing the physical stability of the suspension. mdpi.comjiwaji.edu

Table 3: Factors Influenced by this compound to Enhance Colloidal Stability

FactorMechanismConsequence for Stability
Interparticle Forces Surface coating provides steric hindrance, weakening van der Waals attraction.Prevents irreversible aggregation and hard caking; promotes redispersibility. cosmeticsandtoiletries.com
Particle Settling Increases the viscosity of the continuous phase. atamanchemicals.comSlows the sedimentation velocity of particles according to Stokes' Law. jiwaji.edu
Particle Wetting Modifies the surface to be more compatible with the continuous phase (e.g., oil).Improves the initial dispersion of particles during formulation and prevents phase separation.

Influence on Powder Flowability and Compressibility

This compound is recognized for its role as an anti-caking agent and a dry binder, particularly in powder-based products like cosmetics. atamanchemicals.comspecialchem.com Its primary function in this capacity is to ensure the free flow of solid particles and prevent their agglomeration into lumps or hard masses. atamanchemicals.com This property is crucial in manufacturing processes and for the end-use performance of products such as pressed powders. ulprospector.com

The flowability of a powder is influenced by inter-particle friction. Studies comparing iron-based powder mixtures have shown that those containing zinc stearate (B1226849), a related metallic soap, exhibit better flowability than those with certain other lubricants. jst.go.jp While direct comparative data for this compound is less common, its known function as an anti-caking agent suggests it reduces inter-particle friction, thereby improving flow. atamanchemicals.comqmp-powders.com In a study on Ni-based powders for additive manufacturing, the addition of zinc stearate was shown to restore flowability to powders that had a tendency to agglomerate. imim.plresearchgate.net

As a dry binder, this compound's cohesive properties are advantageous for the compressibility of powders, a critical factor in the production of pressed powder formulations in the cosmetics industry. atamanchemicals.comulprospector.com This allows for a reduction in the amount of lipids needed in the formulation and simplifies the pressing process. atamanchemicals.com

Table 1: Influence of Lubricants on Powder Flow Rate

LubricantFlow Rate (s/50g) at 60°CFlow Rate (s/50g) at 80°C
Acrawax (Ethylene bis-stearamide)3834
Zinc StearateStableSlightly Improved
KenolubeStableStable
Caplube LDeterioratedDeteriorated

Source: Adapted from a study on the effect of atmospheric humidity and temperature on lubricated powder metallurgy mixes. qmp-powders.com

Opacification and Light Interaction Mechanisms

This compound is utilized as an opacifying agent, reducing the transparency or translucency of cosmetic formulations. atamanchemicals.compcc.eu This effect is primarily due to its ability to scatter and absorb light.

Optical Properties Related to Particle Size Distribution and Refractive Index

The particle size of opacifying agents is a critical factor. For inorganic sunscreens containing zinc oxide (ZnO) and titanium dioxide (TiO2), particle sizes below 100 nm are used to provide UV protection without leaving a white cast, indicating that smaller particles scatter less visible light. mdpi.com Conversely, larger particles would contribute more to opacity. In the context of this compound, its effectiveness as an opacifier suggests a particle size and refractive index that promote significant light scattering in the visible spectrum. atamanchemicals.com Research on zinc-doped indium phosphide (B1233454) quantum dots, where this compound is used in the synthesis, shows that the introduction of the zinc complex can decrease the average size of the synthesized core particles. mdpi.comnih.gov This highlights the role this compound can play in controlling particle size during synthesis, which in turn affects the optical properties of the final material. d-nb.inforesearchgate.net

Light Scattering and Absorption Phenomena in Opaque Systems

In opaque systems, the primary mechanism for opacification is light scattering. When light passes through a formulation containing dispersed particles of this compound, it is deflected in various directions due to the difference in refractive index between the this compound particles and the base medium. This scattering prevents light from passing directly through the material, resulting in an opaque appearance. google.com

Adhesion Enhancement and Tribological Behavior

This compound is also valued for its ability to enhance adhesion and for its favorable tribological properties, acting as a lubricant. atamanchemicals.comalpapowder.com

Molecular Principles of Adhesion on Various Surfaces

The adhesion-enhancing properties of this compound are particularly beneficial in cosmetic products like face powders. mdpi.comalpapowder.com The molecule consists of a zinc ion and two myristate (tetradecanoate) anions. The long hydrocarbon chains of the myristate groups are hydrophobic, while the zinc portion can interact with surfaces. This dual nature allows it to act as a binder, improving the adherence of the powder to the skin. ulprospector.com

The principle behind this adhesion is likely related to a combination of van der Waals forces from the long hydrocarbon chains and potential interactions between the zinc carboxylate head and the surface. In powder metallurgy, the adhesion of lubricants like zinc stearate to iron powder surfaces has been studied, and while the adhesive forces were found to be similar to other lubricants, the frictional properties differed. jst.go.jp

Formation and Performance of Boundary Lubricating Films

In the context of tribology, this compound functions as a lubricant. atamanchemicals.com Metallic soaps like zinc stearate are known to form boundary lubricating films on surfaces, which reduce friction and wear. standardchemicals.com.aupishrochem.comnimbasia.com This occurs when the lubricant molecules adsorb onto the surfaces of moving parts, creating a protective layer that prevents direct metal-to-metal contact. numberanalytics.com

The long fatty acid chains of the myristate component align on the surface, creating a low-shear-strength film. This film can significantly reduce the coefficient of friction between sliding surfaces. mdpi.com The effectiveness of such boundary films is crucial in applications ranging from industrial machinery to the smooth application of cosmetics. stle.org Studies on zinc dialkyldithiophosphate (ZDDP), a common anti-wear additive, show that it forms a tribofilm that reduces friction and prevents wear on metallic surfaces. nih.gov While the chemistry is different, the principle of forming a protective surface layer is analogous to how this compound and other metallic soaps are thought to function as boundary lubricants. The formation of these films can be influenced by factors such as temperature and load. google.com

Influence on Friction and Wear Reduction at Material Interfaces

This compound, a metallic soap, functions as a boundary-lubricating additive, playing a crucial role in the reduction of friction and wear at material interfaces. Its efficacy stems from its ability to form a durable, low-shear-strength film on interacting surfaces, a mechanism characteristic of fatty acid salts in tribological applications.

The primary mechanism involves the formation of a protective layer through the physical or chemical adsorption of this compound molecules onto the metal surfaces. freiborne.comfreiborne.com This process is particularly effective under boundary lubrication conditions, where the full separation of surfaces by a fluid lubricant film is not possible, and contact between surface asperities is likely. freiborne.comcastrol.com The this compound molecule consists of a polar zinc "head" and a long, non-polar hydrocarbon "tail" (the myristate chain). This structure facilitates the creation of an ordered, solid-like film where the polar heads adhere to the metal substrate, and the hydrocarbon tails align to form a close-packed, oriented layer. royalsocietypublishing.org

The primary benefit of this oriented film is its low shear strength. nasa.gov The friction observed during sliding is largely due to the force required to shear this lubricant film itself, rather than the much higher force that would be needed to deform or break the underlying metal asperities. royalsocietypublishing.org By preventing direct metal-to-metal contact, the film effectively minimizes adhesive wear, scuffing, and surface damage. royalsocietypublishing.org

The performance of this boundary film is highly dependent on temperature. As temperature increases, the ordered molecular structure of the film can become disorganized. At a critical temperature, often related to the softening or melting point of the metallic soap, the film loses its strong orientation and its lubricating ability degrades significantly, leading to a sharp increase in friction and wear. royalsocietypublishing.orgpsu.edu An important advantage of using metallic soaps formed through chemical reaction at the surface is that their breakdown temperature is typically much higher than the melting point of the corresponding free fatty acid. royalsocietypublishing.org For instance, studies on zinc stearate, a close analog of this compound, show that its oriented film remains effective on a zinc surface up to approximately 130°C, which corresponds to its softening point. royalsocietypublishing.org

The length of the fatty acid's alkyl chain also influences the tribological properties. Longer chains can lead to the formation of more densely packed and robust films, which can enhance lubrication. uniovi.esresearchgate.netacs.org

While specific tribological data for this compound is not extensively documented in publicly available research, findings for the closely related compound, zinc stearate (which has a C18 fatty acid chain compared to myristate's C14), provide valuable insight. In a study on lubricants for wire drawing, zinc stearate demonstrated superior performance, yielding the lowest average coefficient of friction when compared to other industrial lubricants.

Table 1: Comparative Frictional Performance of Zinc Stearate in Wire Drawing
LubricantAverage Coefficient of Friction (μ)Maximum Drawing Force (kN)
Zinc Stearate0.0849318.9
Lubricant ANot Reported20.0
Lubricant BNot Reported20.6

The data indicates that the lower coefficient of friction provided by zinc stearate directly correlates with a lower required drawing force, highlighting its effectiveness in reducing friction under high-pressure forming conditions. However, it is noteworthy that in other applications, such as powder metallurgy, zinc stearate has been observed to exhibit higher dynamic friction compared to other lubricants, a behavior attributed to potentially weaker adhesion to the surfaces under those specific conditions. hoganas.com This underscores that the performance of a metallic soap lubricant depends on the complete tribological system, including pressures, speeds, and substrate materials. freiborne.com

Applications in Advanced Materials Science and Engineering

Nanomaterials Engineering and Quantum Dot Optoelectronics

In the field of nanomaterials, zinc myristate has emerged as a crucial component in the synthesis and performance enhancement of quantum dots (QDs), particularly for optoelectronic applications like advanced displays.

The performance of quantum dots is highly dependent on the quality of their surface. Defects on the surface of a QD core, such as those arising from oxidation, can act as traps for charge carriers, leading to non-radiative recombination and a significant reduction in light-emitting efficiency. innovychem.comeurekalert.org Bare Indium Phosphide (B1233454) (InP) quantum dots, for instance, are known for their highly reactive surfaces which are easily oxidized, resulting in an extremely low photoluminescence quantum yield (PLQY) of less than 1%. innovychem.compishrochem.com

This compound is utilized in a surface passivation strategy to mitigate these issues. During synthesis, it reacts with dangling bonds on the quantum dot's surface. standardchemicals.com.auepo.org In the case of InP QDs, this compound reacts with phosphine (B1218219) dangling bonds to create a protective Zn-P layer. innovychem.comeurekalert.orgatamanchemicals.com This layer effectively shields the InP core from environmental water and oxygen, preventing oxidation and the formation of surface defects. innovychem.comeurekalert.orgatamanchemicals.com

This passivation has a dramatic effect on the optical properties of the quantum dots. By reducing the pathways for non-radiative recombination, the photoluminescence quantum yield is significantly enhanced. epo.org Research has shown that treating InP cores with this compound can increase the PLQY from 13% to 36%. researchgate.net In a more advanced core/shell structure (InP/ZnSe/ZnS), the use of this compound in the synthesis process has resulted in a final PLQY of up to 91%. atamanchemicals.comgoogle.com This enhancement in PLQY is a direct indicator of the improved stability and efficiency of the quantum dots. standardchemicals.com.au

Table 1: Effect of this compound Passivation on InP Quantum Dot PLQY

Quantum Dot SystemConditionPhotoluminescence Quantum Yield (PLQY)Source
InP CoreWithout this compound13% researchgate.net
InP CoreWith this compound36% researchgate.net
InP/ZnSe/ZnSWith this compound91% atamanchemicals.com, google.com

Beyond surface passivation, this compound also plays a key role in controlling the physical characteristics of quantum dots during their synthesis. It acts as a size-controlling reagent by modulating the growth of the nanocrystals. incidecoder.com

During the synthesis process, this compound can cover the surface of the quantum dot nucleus, which inhibits rapid, uncontrolled particle growth. standardchemicals.com.auepo.org This function is particularly important for achieving a narrow size distribution among the quantum dots in a batch, which is critical for producing pure, vibrant colors in display applications. The zinc complex can also delay the depletion of precursors in the reaction solution, which modulates the diffusion-controlled growth processes. incidecoder.com This controlled growth leads to the formation of smaller, more uniform quantum dots. Evidence for this size-controlling effect is seen in the significant blue-shift (a shift to shorter wavelengths) in the photoluminescence spectrum of the synthesized cores, which is a direct consequence of smaller particle size due to quantum confinement effects. incidecoder.com

The improvements in PLQY, stability, and size control afforded by this compound directly translate into the development of high-performance Quantum Dot Light-Emitting Diodes (QLEDs). pishrochem.comatamanchemicals.com The efficiency and brightness of a QLED are fundamentally linked to the radiative efficiency of the quantum dots used in its emissive layer.

By using InP-based quantum dots passivated with this compound, researchers have fabricated green-emitting QLEDs with significantly enhanced performance metrics. atamanchemicals.com These devices have demonstrated a maximum external quantum efficiency (EQE) of 12.74%, a metric that quantifies the device's ability to convert electrons into photons. atamanchemicals.comgoogle.com Furthermore, they have achieved exceptionally high luminance, reaching over 175,000 cd/m², and a greatly extended operational lifetime, with a projected T₅₀ (time to 50% of initial luminance) of over 20,000 hours at a brightness of 100 cd/m². atamanchemicals.comgoogle.com

Comparing devices made with and without this compound treatment highlights its impact. A QLED using this compound-treated QDs showed a peak luminance of 175,084 cd/m², a 67% improvement over the 105,127 cd/m² achieved by the device with untreated QDs. google.complatinumindustriesltd.com

Table 2: Performance of Green InP-based QLEDs With and Without this compound Treatment

Performance MetricWithout this compoundWith this compoundSource
Turn-on Voltage (V)2.22.0 google.com
Max. External Quantum Efficiency (EQE)9.22%12.74% google.com
Max. Luminance (cd/m²)105,127175,084 google.com
Lifetime (T₅₀ @ 100 cd/m²)6,078 hours20,044 hours google.com

Inhibition of Quantum Dot Growth and Size Control During Synthesis

Polymer Science and Composite Materials

In polymer science, this compound functions as a multifunctional additive, improving processing, stability, and the integration of different materials into a composite structure.

This compound is used as a stabilizer in various polymer-related applications. atamanchemicals.com Its functions include acting as a lubricant, slipping agent, thickener, and wetting agent. atamanchemicals.com These properties are valuable in preventing the degradation of polymer products and enhancing their durability. For example, this compound is approved for use as a stabilizer in rubber articles intended for repeated use in food packaging. atamanchemicals.com

The performance of a polymer composite material, which consists of a polymer matrix and a filler or reinforcement (like fibers), critically depends on the quality of the interface between these two components. This compound is identified as a useful additive in such systems, particularly in fiber-reinforced composites. epo.orggoogle.com

It is classified as a "surfactant metal salt powder" or "metal soap," which can improve the compatibility between different phases in a composite. epo.org The structure of this compound, with a polar metal head and a long, non-polar hydrocarbon tail, allows it to act as an interfacial agent. This structure helps to improve the dispersion of fillers within the polymer matrix and can enhance the adhesion between hydrophobic polymers and fillers.

Its use is cited in patents for internal mold release compositions for fiber-reinforced and foamed polymeric articles, where it functions at the interface between the polymer and the mold or reinforcing fibers. google.com Furthermore, research into polymer nanocomposites has explored the use of this compound as a filler itself, dispersed within a Poly(methyl methacrylate) (PMMA) matrix to study the resulting thermal and mechanical properties, indicating its role in reinforcement. researchgate.net Its function as a lubricant and wetting agent also contributes to improved processing and better interaction between the polymer and other additives. atamanchemicals.com

Processing Aids and Viscosity Modifiers in Polymer Melts

In the realm of polymer processing, achieving optimal melt flow characteristics is paramount for manufacturing high-quality products. This compound, much like its long-chain carboxylate counterpart, zinc stearate (B1226849), serves as a crucial processing aid and viscosity modifier in polymer melts. polymeradd.co.thsilverfernchemical.commdpi.com Its primary function is to reduce the friction between the polymer melt and the hot metal surfaces of processing equipment, such as extruder barrels, screws, and die lips. shinepolymer.comthedplgroup.com This lubricating effect decreases interfacial adhesion, which in turn lowers the energy required for processing and can prevent issues like melt fracture—a surface defect that can compromise the appearance and strength of the final product. shinepolymer.com

The mechanism of action involves the migration of this compound to the interface between the polymer and the machinery. Here, it forms a protective film that acts as a lubricant, reducing the apparent viscosity and shear stresses within the melt. shinepolymer.com This is particularly beneficial when processing high-viscosity polymers or formulations with high filler content, where processability can be a significant challenge. mdpi.com For instance, studies on ionomeric polyblends have shown that the addition of zinc stearate, a compound with similar functionality to this compound, significantly decreases the melt viscosity. kpi.uaaip.org This reduction is attributed to the weakening of ionic network structures within the polymer at elevated temperatures. kpi.ua

The use of processing aids like this compound can lead to several manufacturing advantages, including:

Increased output rates: By improving melt flow, production cycles can be accelerated. shinepolymer.com

Reduced energy consumption: Lower friction and viscosity translate to less power required for extrusion and molding. polymeradd.co.th

Improved product quality: Minimizing defects like melt fracture results in a better surface finish and enhanced mechanical properties. shinepolymer.com

It is important to note that the effectiveness of this compound can be influenced by the presence of other additives in the polymer formulation, such as pigments, UV stabilizers, and other stearates.

Lubrication Science and Tribology

The study of friction, wear, and lubrication—known as tribology—is another area where this compound demonstrates significant utility. Its properties as a metal soap make it a valuable additive in various lubricating systems. atamanchemicals.com

Evaluation as a Lubricant Additive for Tribological Performance

This compound is utilized as an additive in lubricants and greases to enhance their performance. atamanchemicals.comatamanchemicals.com Its application is often in conjunction with or as an alternative to other well-known additives like zinc dialkyldithiophosphates (ZDDPs). google.com While ZDDPs are highly effective anti-wear additives, there is ongoing research into alternative and supplementary compounds to address various performance and environmental considerations. ekb.egkyoto-u.ac.jp

The evaluation of lubricant additives involves rigorous testing to measure their impact on friction and wear between moving surfaces. mdpi.com These tests are conducted under controlled conditions of load, speed, and temperature to simulate real-world applications. mdpi.com The addition of nanoparticles and metal-based compounds to lubricants has been shown to improve tribological properties. ekb.egmdpi.com The effectiveness of these additives often depends on their size, shape, and concentration. ekb.eg

Mechanisms of Anti-Wear and Friction Reduction

Anti-wear additives function by forming a protective film, often called a tribofilm, on the surfaces of interacting components. kyoto-u.ac.jpprecisionlubrication.com This film prevents direct metal-to-metal contact, thereby reducing wear and friction. precisionlubrication.com The formation of this tribofilm is a complex process involving chemical reactions initiated by the heat and pressure generated at the contact points. mdpi.comdiva-portal.org

In the case of zinc-based additives like ZDDP, the tribofilm is typically composed of zinc and iron phosphates and sulfides. soton.ac.uk This layer is sacrificial, meaning it wears away instead of the underlying metal surface. precisionlubrication.com It is believed that this compound can contribute to friction reduction through a similar film-forming mechanism or by acting as a solid lubricant itself. The long hydrocarbon chains of the myristate component can provide a low-shear-strength layer, facilitating easier sliding between surfaces. The "ball-bearing effect" has also been proposed for some nanoparticle additives, where they convert sliding friction into rolling friction, although this is more commonly associated with spherical nanoparticles. researchgate.net

The interaction between different additives is also a critical aspect. For example, the presence of organic friction modifiers can influence the formation and properties of the tribofilm generated by ZDDP, sometimes leading to synergistic effects that further reduce friction and wear. kyoto-u.ac.jpjst.go.jp

Application in Greases and Industrial Lubricants

This compound and similar zinc soaps are used in the formulation of lubricating greases. atamanchemicals.comgoogle.com Greases are semi-solid lubricants consisting of a base oil thickened with a soap or other thickener. Zinc soaps can act as part of the thickener system, contributing to the grease's consistency and properties. google.com They are noted for imparting water repellency, which is advantageous for machinery operating in wet environments. google.com

In industrial lubricants, this compound can function as a performance additive, improving lubricity and providing anti-wear protection. atamanchemicals.com Its use is found in applications ranging from metalworking fluids to lubricants for rubber and plastic manufacturing equipment. silverfernchemical.comatamanchemicals.com

Advanced Cosmetic and Personal Care Formulations (Academic Focus)

From a formulation science perspective, this compound is a multifunctional ingredient that plays a crucial role in the stability and sensory properties of cosmetics and personal care products. atamanchemicals.compcc.eu

Formulation Stability and Phase Separation Control

This compound is recognized for its function as a rheology modifier, anti-caking agent, and opacifier in cosmetic formulations. atamanchemicals.compcc.eupaulaschoice.nl As a rheology modifier, it increases the viscosity of a product, which is essential for achieving the desired texture and preventing the separation of different phases in an emulsion. pcc.euitalmatch.com

In emulsions, which are mixtures of immiscible liquids like oil and water, stability is a primary concern. Over time, these mixtures can separate, a process known as phase separation. Ingredients like this compound help to maintain the homogeneity of the formulation. atamanchemicals.com It can function as a co-emulsifier, thickening the emulsion and enhancing its stability against temperature variations and high oil content. atamanchemicals.com This is particularly important in complex formulations such as water-in-oil emulsions. mdpi.com The mechanism involves controlling the viscosity to inhibit the movement and coalescence of dispersed droplets. mdpi.com

Furthermore, this compound serves as an anti-caking agent, especially in powdered products like face powders and eyeshadows. atamanchemicals.comspecialchem.com It prevents solid particles from agglomerating, ensuring they remain free-flowing and apply smoothly to the skin. atamanchemicals.com Its opacifying properties also help to reduce the transparency of cosmetic products. atamanchemicals.compcc.eu

Below is an interactive table summarizing the functions of this compound in cosmetic formulations:

Function Description Primary Application References
Rheology ModifierIncreases the viscosity of the formulation.Creams, Lotions pcc.eu
Anti-caking AgentPrevents the agglomeration of solid particles.Face Powders, Eyeshadows atamanchemicals.comspecialchem.com
OpacifierReduces the transparency of the product.Foundations, Concealers atamanchemicals.compcc.eu
Stability EnhancerHelps prevent phase separation in emulsions.Emulsions (Creams, Lotions) atamanchemicals.commdpi.com
Adhesion EnhancerImproves how well the product adheres to the skin.Face Powders mdpi.com

Role as a Dry Binder in Pressed Powder Systems

In the manufacturing of pressed powder products, such as those found in the cosmetics industry and powder metallurgy, binders are essential for ensuring the structural integrity and desired physical characteristics of the final product. specialchem.comgoogle.com this compound serves as a highly effective dry binder, contributing to the cohesion and pressability of powder formulations. atamanchemicals.comaston-chemicals.com

The primary functions and advantages of using this compound as a dry binder include:

Enhanced Cohesion and Compressibility: this compound possesses strong cohesive properties that facilitate the binding of powder particles together under pressure. atamanchemicals.comaston-chemicals.com This is crucial for forming a stable, compact mass that resists crumbling. specialchem.comspecialchem.com Its lubricating nature also reduces inter-particle friction, which can improve the compressibility of the powder mix. hoganas.comjfe-steel.co.jp In powder metallurgy, lubricants like zinc stearate, a related metallic soap, are known to increase green density and reduce the ejection force required to remove the compacted part from the die. google.comjfe-steel.co.jpresearchgate.net

Improved Feel and Adherence: In cosmetic applications like pressed powders and eyeshadows, this compound contributes to a desirable skin feel and enhances the adherence of the product to the skin. specialchem.comulprospector.comulprospector.com

Hydrophobicity: As a hydrophobic substance, this compound imparts water-repellent properties to the powder, which can improve the longevity of cosmetic products. atamanchemicals.comaston-chemicals.com

Dispersion and Formulation Simplification: The cohesive nature of this compound allows for easier dispersion within the powder blend. atamanchemicals.comaston-chemicals.com This can simplify the formulation process by reducing the required amount of lipid components. atamanchemicals.com

Anti-Caking Properties: this compound also functions as an anti-caking agent, preventing the agglomeration of solid particles and ensuring the free-flowing nature of the powder. atamanchemicals.compcc.euincibeauty.com

Rheological Control in Emulsions and Suspensions for Topical Delivery

The rheological properties of emulsions and suspensions are critical for their stability, sensory characteristics, and efficacy in topical delivery systems. mdpi.comswiftcraftymonkey.blog Rheology modifiers are substances that control the viscosity and flow behavior of these formulations. pcc.eutjcy.com this compound, along with other metallic stearates, plays a significant role in modifying the rheology of such systems. pcc.eulehvoss.degminsights.com

The key functions of this compound in controlling the rheology of emulsions and suspensions include:

Viscosity Control: this compound acts as a viscosity-increasing agent, thickening the formulation to achieve the desired consistency. atamanchemicals.compcc.euincibeauty.com This is crucial for preventing phase separation in emulsions and the settling of suspended particles. mdpi.com In topical products, appropriate viscosity ensures that the product remains on the skin for an adequate period. americanpharmaceuticalreview.com

Stabilization: By increasing the viscosity of the continuous phase, this compound helps to stabilize emulsions and suspensions, enhancing their shelf life. lehvoss.de This stabilization is achieved by hindering the movement and collision of dispersed particles or droplets. mdpi.com

Texture and Application: The rheological modifications provided by this compound contribute to a desirable texture and facilitate the smooth application of the cosmetic or pharmaceutical product onto the skin. pcc.eulehvoss.de Shear-thinning behavior, where viscosity decreases under stress (like rubbing onto the skin), is a particularly favorable characteristic for topical formulations. americanpharmaceuticalreview.com

The table below summarizes the key functions of this compound in the specified applications:

Application AreaKey Function of this compoundResulting Benefit
Pressed Powder Systems Dry BinderImproved cohesion, pressability, and feel. specialchem.comatamanchemicals.comaston-chemicals.com
Anti-Caking AgentPrevents clumping and ensures free-flowing powder. atamanchemicals.compcc.euincibeauty.com
LubricantReduces friction during compaction. hoganas.comjfe-steel.co.jp
Emulsions & Suspensions Rheology ModifierControls viscosity and flow properties. pcc.eulehvoss.degminsights.com
Thickening AgentIncreases viscosity for desired consistency. atamanchemicals.comspecialchem.com
StabilizerPrevents phase separation and settling. mdpi.comlehvoss.de

Analytical and Characterization Techniques for Zinc Myristate Research

Spectroscopic Methods for Compositional and Structural Elucidation

Spectroscopic techniques are fundamental in determining the elemental makeup and molecular structure of zinc myristate.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. rtilab.com In the analysis of this compound, FTIR spectra provide key insights into its chemical structure. The infrared spectrum of this compound, like other metal carboxylates, displays characteristic absorption bands that confirm the formation of the salt. mdpi.com

A significant feature in the FTIR spectrum of this compound is the presence of bands corresponding to the carboxylate group (COO⁻). The zinc salts of fatty acids typically exhibit single, relatively broadened carboxylate bands. mdpi.com Specifically, the asymmetric stretching vibration (νₐₛCOO⁻) appears around 1540 cm⁻¹, while the symmetric stretching vibration (νₛCOO⁻) is observed at approximately 1398 cm⁻¹. mdpi.com The presence of these bands, and the absence of the characteristic carbonyl (C=O) peak of the free myristic acid, confirms the formation of the zinc salt.

The hydrocarbon chain of the myristate component also gives rise to distinct peaks. The antisymmetric CH₂ stretching band can be observed in the region of 2940–2905 cm⁻¹. mdpi.com Additionally, the CH₂ bending band, or scissoring, is typically found around 1463–1405 cm⁻¹. mdpi.com In some cases, hydrated forms of zinc salts can be identified by broad peaks related to crystalline water, which may appear around 3565–3580 cm⁻¹ and 1600–1620 cm⁻¹. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Reference(s)
Asymmetric Carboxylate Stretch (νₐₛCOO⁻)~1540 mdpi.com
Symmetric Carboxylate Stretch (νₛCOO⁻)~1398 mdpi.com
Antisymmetric CH₂ Stretch2940–2905 mdpi.com
CH₂ Bending (Scissoring)1463–1405 mdpi.com
Crystalline Water (if hydrated)~3565–3580, ~1600–1620 mdpi.com

X-ray Fluorescence (XRF) for Elemental Composition and Zinc Quantification

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.com It is particularly useful for the quantification of zinc in this compound. thermofisher.com The method involves irradiating the sample with high-energy X-rays, which causes the elements within the sample to emit characteristic "fluorescent" X-rays. horiba.com The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while their intensity is proportional to the concentration of the element in the sample. carleton.edu

XRF is a versatile technique suitable for analyzing solid and powder samples with minimal preparation. horiba.comservice.gov.uk For quantitative analysis of zinc in this compound, calibration is typically performed using standards with known zinc concentrations. service.gov.ukpharmjournal.ru The intensity of the zinc Kα fluorescence signal is measured and used to construct a calibration curve, from which the zinc content in unknown samples can be determined. pharmjournal.ru This method has been successfully applied to determine zinc concentrations in various matrices, including mineral ores and biological samples. nih.gov

While XRF is a powerful tool, matrix effects can influence the accuracy of quantitative analysis. pharmjournal.ru These effects arise from the absorption and enhancement of the fluorescent X-rays by other elements present in the sample. To mitigate these effects, various strategies can be employed, such as using thin films or dissolving the sample in a suitable solvent. pharmjournal.ru

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass/Optical Emission Spectroscopy (ICP-MS/OES) for Trace Analysis

For highly sensitive and accurate quantification of zinc, especially at trace levels, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) techniques are the methods of choice. nih.govnih.gov

Atomic Absorption Spectroscopy (AAS) measures the concentration of an element by detecting the absorption of light by its ground-state atoms. nemi.gov In flame AAS, a solution of the sample is aspirated into a flame, where it is atomized. oiv.int A light beam from a zinc-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed at a characteristic wavelength (213.9 nm for zinc) is proportional to the zinc concentration. oiv.intoiv.int Graphite (B72142) furnace AAS (GF-AAS) offers even higher sensitivity by atomizing the sample in a heated graphite tube, allowing for the determination of zinc in the microgram per liter (µg/L) range. nih.govnemi.gov

Inductively Coupled Plasma (ICP) techniques, including ICP-Optical Emission Spectroscopy (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are multi-element analysis methods known for their low detection limits and high precision. unine.ch In ICP-OES, the sample is introduced into a high-temperature argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. unine.ch The intensity of this emission is measured to determine the elemental concentration. unine.ch ICP-MS also uses an argon plasma to ionize the sample, but instead of measuring emitted light, it separates and detects the ions based on their mass-to-charge ratio. nih.gov ICP-MS is generally more sensitive than ICP-OES and is capable of trace and ultra-trace elemental analysis. nih.govunine.ch

Both AAS and ICP methods typically require the sample to be in a liquid form, often involving digestion with acids like nitric acid to break down the sample matrix. oiv.intpcdn.co

Table 2: Comparison of AAS and ICP Techniques for Zinc Analysis

TechniquePrincipleTypical Sample FormKey Advantages
AAS Light absorption by ground-state atomsLiquidCost-effective, robust
ICP-OES Light emission from excited atoms/ions in plasmaLiquidMulti-element capability, good sensitivity
ICP-MS Mass-to-charge ratio detection of ions from plasmaLiquidVery high sensitivity, multi-element and isotopic analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of compounds. While ¹H and ¹³C NMR are standard for organic molecules, the applicability to metal complexes like this compound can be more complex.

The ⁶⁷Zn nucleus is NMR active, but its low natural abundance (4.10%) and large quadrupole moment make ⁶⁷Zn NMR challenging. huji.ac.il This often results in broad signals, making it suitable primarily for studying small, symmetric zinc complexes. huji.ac.il High-field NMR has been used to study zinc carboxylates, providing information on the local environment of the zinc atom. udel.edu

More commonly, ¹H and ¹³C NMR are used to study the organic ligand (myristate) within the complex. The chemical shifts in the ¹H and ¹³C NMR spectra of this compound, when compared to free myristic acid, can confirm the coordination of the carboxylate group to the zinc ion. researchgate.netnih.gov For example, the resonance of the protons and carbons near the carboxylate group would be expected to shift upon complexation. The absence of the acidic proton signal from the carboxylic acid in the ¹H NMR spectrum is also an indicator of salt formation.

In some studies of zinc complexes, ¹H and ¹³C NMR have been successfully used to confirm the structure and bonding pattern. researchgate.net However, obtaining high-resolution spectra for this compound can be challenging due to potential line broadening and solubility issues.

Morphological and Microstructural Characterization

Microscopy techniques are essential for visualizing the physical form and structure of this compound particles.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Distribution

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are key techniques for characterizing the morphology, size, and distribution of this compound particles. thermofisher.comnipponsteel.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample surface. thermofisher.com In SEM analysis of this compound, the resulting micrographs can reveal the shape and surface features of the particles. For instance, SEM images can show whether the particles are spherical, plate-like, or have other morphologies. google.comresearchgate.netoatext.com The technique can also be used to assess the degree of particle aggregation. oatext.comrsc.org

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of the particles. nipponsteel.com TEM can be used to determine the particle size with high accuracy and to observe the crystal structure and any defects. mdpi.com Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can provide information about the crystallinity of the material. mdpi.comresearchgate.net For example, TEM studies on related zinc-containing nanoparticles have revealed details about their uniform morphology and crystalline nature. researchgate.net

Together, SEM and TEM provide a comprehensive picture of the physical characteristics of this compound powders, which is crucial for understanding how the material will behave in various applications.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for investigating the crystalline structure of materials. e3s-conferences.org It provides detailed information about the atomic arrangement, allowing for phase identification, determination of crystal size, and degree of crystallinity. e3s-conferences.org In the context of metal soaps like this compound, XRD is crucial for characterizing their structure in the solid state. ijacskros.com

Research on analogous metal soaps, such as nickel myristate, has utilized XRD to confirm a double-layer structure where metal ions are coordinated between the carboxylate groups of the fatty acid chains. ijacskros.com The diffraction patterns of such compounds typically show a series of sharp peaks, indicating a well-ordered, polycrystalline nature. ijacskros.comchalcogen.ro The positions and intensities of these peaks are unique to the specific crystalline phase, while the broadening of the peaks can be used to estimate the size of the crystallites. e3s-conferences.org For instance, studies on zinc-substituted compounds have shown that the incorporation of zinc can lead to broader diffraction peaks, suggesting a decrease in crystal size and crystallinity. e3s-conferences.org

Conversely, if this compound exists as an amorphous phase, such as a stabilizing organic layer on nanoparticles, it would not produce sharp diffraction peaks but rather a broad, diffuse signal, making it non-contributory to the coherent X-ray scattering region of a crystalline core. researchgate.net

Information Derived from XRD Analysis of Metal Soaps

ParameterDescriptionSignificance in this compound Analysis
Peak Position (2θ)Provides information on the lattice spacing (d-spacing) according to Bragg's Law.Identifies the specific crystalline phase and confirms the layered structure typical of metal soaps. ijacskros.com
Peak IntensityRelates to the arrangement of atoms within the crystal lattice.Helps in phase identification and determination of preferred crystal orientation (texture). researchgate.net
Peak Broadening (FWHM)The Full Width at Half Maximum (FWHM) of diffraction peaks is inversely related to the crystallite size.Allows for the calculation of the average size of the crystalline domains within the powder. e3s-conferences.org
CrystallinityThe ratio of the area of crystalline peaks to the total area of the diffraction pattern (crystalline + amorphous).Quantifies the degree of structural order in the this compound sample. e3s-conferences.org

Particle Size Analysis Techniques (e.g., Laser Diffraction)

Particle size analysis is critical for understanding the physical properties and performance of powdered materials like this compound. Laser diffraction has become a prominent method for rapidly and reliably determining particle size distributions for materials ranging from nanometers to millimeters. braveanalytics.eunexus-analytics.com.my The technique operates on the principle that particles scatter light at an angle and intensity that is dependent on their size; larger particles scatter light at smaller angles with higher intensity compared to smaller particles. nexus-analytics.com.my An instrument measures the angular distribution of scattered light from a sample dispersed in a liquid or gas and uses a computational model (such as Fraunhofer or Mie theory) to calculate the particle size distribution. nexus-analytics.com.mysympatec.com

This method has been successfully applied to characterize related zinc compounds. For example, laser diffraction was used to determine the mean particle size distribution of zinc chloride hydroxide (B78521). nxtbook.com It is also a standard technique for analyzing zinc oxide powders used in commercial products like sunscreens, where particle size is critical to efficacy and safety. horiba.com For this compound, which is often used in powdered cosmetic formulations, controlling the particle size distribution is essential for achieving desired properties such as texture, blendability, and anti-caking performance. atamanchemicals.com

Key Parameters from Laser Diffraction Particle Size Analysis

ParameterDescriptionRelevance for this compound
D10The particle diameter at which 10% of the sample's mass is comprised of smaller particles.Indicates the level of fine particles in the distribution.
D50 (Median)The particle diameter at which 50% of the sample's mass is comprised of smaller particles.Represents the central point of the particle size distribution and is often reported as the average particle size. nxtbook.com
D90The particle diameter at which 90% of the sample's mass is comprised of smaller particles.Indicates the level of coarse particles in the distribution.
SpanA measure of the width of the distribution, calculated as (D90 - D10) / D50.A smaller span value indicates a narrower, more uniform particle size distribution.

Rheological Characterization

Rheology is the study of the flow and deformation of matter. For this compound, rheological characterization is particularly relevant as it is widely used as a rheology modifier, viscosity controller, and anti-caking agent in various formulations, especially in the cosmetics industry. atamanchemicals.compcc.eu Such studies provide insight into how the material will behave during processing, application, and storage.

Viscometry and Rheometry for Flow Behavior Analysis

Viscometry and rheometry are techniques used to measure a fluid's resistance to flow (viscosity) under different conditions. A rheometer can apply a controlled stress or strain to a sample and measure the resulting deformation or stress, respectively. scielo.br This allows for the generation of flow curves, which plot viscosity as a function of shear rate.

For materials containing this compound, these measurements are essential for quality control and formulation development. anton-paar.com Research indicates that this compound can impart shear-thinning behavior to formulations. ulprospector.com Shear-thinning, or pseudoplasticity, is a desirable property in many cosmetic products, where the product appears thick in the container (high viscosity at low shear) but spreads easily upon application (low viscosity at high shear). A full rheological characterization can define the flow behavior, yield stress (the minimum stress required to initiate flow), and thixotropy (the time-dependent decrease in viscosity under shear). Studies on related zinc-containing ionomers have demonstrated the significant impact of ionic interactions on viscoelastic moduli and viscosity. ubc.ca

Illustrative Shear-Thinning Behavior of a Formulation Containing this compound

Shear Rate (s⁻¹)Viscosity (Pa·s)Typical Behavior
0.1100At rest or under low stress (e.g., in a jar).
150Slow flow (e.g., pouring).
1015Spreading (e.g., application on skin).
1005High-speed processing or vigorous rubbing.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. anton-paar.comnetzsch.com In a DMA experiment, a small, oscillating (sinusoidal) stress is applied to a sample, and the resulting strain is measured. matec-conferences.org For a perfectly elastic material, the stress and strain are in phase, while for a perfectly viscous material, the strain lags the stress by a 90-degree phase angle. Viscoelastic materials like polymers and formulations containing this compound exhibit a phase lag between these two extremes. rheologylab.com

DMA quantifies this behavior by calculating key parameters: the storage modulus (E' or G'), which represents the elastic portion of the material's response (energy stored), and the loss modulus (E'' or G''), which represents the viscous portion (energy dissipated as heat). anton-paar.com The ratio of the loss to the storage modulus gives the tan delta (tan δ), or damping factor, which is a measure of the material's ability to dissipate energy. anton-paar.com DMA is highly sensitive to molecular motions and is widely used to determine transition temperatures, such as the glass transition (Tg), where a material changes from a rigid, glassy state to a more rubbery state. matec-conferences.orgrheologylab.com This is critical for characterizing the performance of polymer composites or cosmetic films over a range of temperatures. matec-conferences.org

Key Parameters Measured by Dynamic Mechanical Analysis (DMA)

ParameterSymbolDescription
Storage ModulusE' (tensile) or G' (shear)A measure of the stored elastic energy; represents the stiffness of the material. anton-paar.com
Loss ModulusE'' (tensile) or G'' (shear)A measure of the energy dissipated as heat; represents the viscous component of the material. anton-paar.com
Loss Factor (Damping)tan δ (delta)The ratio of loss modulus to storage modulus (E''/E'). A peak in the tan δ curve is often used to identify the glass transition temperature (Tg). anton-paar.comrheologylab.com
Complex ModulusE* or G*Represents the overall resistance of the material to deformation (stiffness). anton-paar.com

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are essential for determining the thermal stability, decomposition profile, and phase transition behavior of materials like this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ijacskros.com It is a primary technique for evaluating the thermal stability and decomposition kinetics of materials. The output is a TGA curve showing mass loss versus temperature, from which decomposition temperatures and the amount of residual material can be determined. beilstein-journals.org

Studies on analogous metal carboxylates provide a clear model for the expected thermal behavior of this compound. For example, TGA of cadmium myristate shows distinct weight loss steps corresponding to the decomposition and volatilization of the organic myristate ligands. mpg.de A study on the decomposition of cadmium myristate identified a significant weight loss of 62% in the temperature range of 250–350 °C, attributed to the decomposition of the myristate groups. mpg.de Similarly, TGA of nickel myristate has been used to study its thermal decomposition pathway. ijacskros.com Such analysis allows researchers to determine the upper temperature limit for the use of this compound in applications and to understand its decomposition products. ijacskros.commpg.de

TGA Decomposition Profile of Cadmium Myristate (A Model for this compound) mpg.de

Temperature Range (°C)Weight Loss (%)Interpretation
~250 - 350~62%First major decomposition step, corresponding to the loss of the organic myristate ligands.
~350 - 450~18%Second decomposition step, leading to the formation of the final inorganic residue.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how a material's physical properties change with temperature. nih.gov The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference material as they are subjected to a controlled temperature program. foodsafety.institutewilliams.edu When the sample undergoes a physical transformation, such as a phase transition, it will absorb or release heat. This results in a difference in heat flow between the sample and the reference, which is detected by the instrument and recorded as a peak or a shift in the baseline on a DSC curve. tainstruments.comtorontech.com Endothermic events, like melting, absorb heat, while exothermic events, such as crystallization, release heat. tainstruments.com DSC is widely applied in materials science to determine transition temperatures and the enthalpy (heat) associated with these changes. nih.govalraziuni.edu.ye

In the study of this compound, DSC is a crucial tool for characterizing its thermal behavior, particularly its melting and crystallization events. Research on saturated fatty acid zinc soaps, a family to which this compound belongs, has utilized DSC to understand their phase transitions. nih.gov These compounds, with the general formula Zn(C(n)H(2n+1)COO)₂, have a layered structure at room temperature where the alkyl chains are in a planar, all-trans conformation. nih.gov

Investigations using DSC have revealed that this compound, along with other saturated zinc soaps like zinc laurate, zinc palmitate, and zinc stearate (B1226849), displays a single, reversible melting transition. nih.govdatapdf.com A notable and surprising finding from these studies is that the melting temperature remains constant at 403 K (130 °C) across the series, irrespective of the length of the alkyl chain (for n = 11, 13, 15, and 17). nih.govdatapdf.com While the melting temperature is constant, the enthalpy of melting shows a linear variation with the alkyl chain length. nih.govdatapdf.com

The melting process itself is associated with significant molecular changes. It involves not only the conformational disordering of the alkyl chains but also a change in the coordination between the zinc ion and the carboxylate group. nih.govdatapdf.com As temperature increases, the alkyl chains gradually become more disordered. datapdf.com The abrupt melting event occurs when the zinc-carboxylate coordination changes, leading to the breakdown of the layered solid structure. datapdf.com Studies have quantified that this melting transition happens when approximately 30% of the alkyl chains have become disordered, meaning they contain one or more gauche bonds instead of being in the all-trans state. nih.govdatapdf.com

The data below summarizes the consistent melting temperature found for this compound and related saturated zinc soaps.

CompoundChemical FormulaAlkyl Chain Carbon Number (n+1)Melting Temperature (K) nih.govdatapdf.comMelting Temperature (°C)
Zinc laurateZn(C₁₁H₂₃COO)₂12403130
This compoundZn(C₁₃H₂₇COO)₂14403130
Zinc palmitateZn(C₁₅H₃₁COO)₂16403130
Zinc stearateZn(C₁₇H₃₅COO)₂18403130

The thermal events for this compound as determined by DSC are detailed in the following table.

Thermal EventDescriptionAssociated Data
Melting (Endothermic)Single, reversible phase transition from solid to liquid. nih.govdatapdf.comPeak Temperature: 403 K (130 °C). nih.govdatapdf.com
Enthalpy of Fusion (ΔH)The heat absorbed during melting. This value is dependent on the alkyl chain length, increasing as the chain gets longer. nih.govdatapdf.comVaries linearly with alkyl chain length. nih.govdatapdf.com
Crystallization (Exothermic)Reversible transition from liquid to solid upon cooling.Occurs at a temperature below the melting point.

Theoretical and Computational Approaches in Zinc Myristate Research

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations allow for the examination of the time-dependent behavior of molecular systems, offering a window into the intricate processes governing the macroscopic properties of materials containing zinc myristate.

MD simulations have been instrumental in understanding the self-assembly of zinc carboxylates, a class of compounds to which this compound belongs. These simulations reveal that the formation of ordered structures is often a complex, multi-stage process. For instance, simulations of archetypal zinc-carboxylate systems, which serve as a model for this compound, have shown a stochastic and multi-stage ordering process. nih.gov During self-assembly, a variety of transient intermediate structures are observed, including different types of zinc-ion clusters and coordination modes with the carboxylate ligands. nih.gov These intermediates exhibit a range of geometric arrangements before settling into more stable, ordered aggregates. nih.gov

The choice of computational models, particularly for the zinc ion and solvent, is critical for accurately reproducing experimental structures. Studies on zinc-carboxylate metal-organic frameworks (MOFs) have shown that simplified models, such as an extended cationic dummy atom (ECDA) for the zinc ion combined with an all-atom model for the carboxylate ligand, can successfully replicate characteristic experimental structures. researchgate.net These simulations provide fundamental insights into the early stages of self-assembly, a process crucial for applications like the formation of MOFs and other nanostructured materials. nih.govresearchgate.net

Table 1: Key Findings from MD Simulations on Zinc Carboxylate Self-Assembly

Feature Observation Significance
Process Stochastic and multistage Highlights the complexity of the self-assembly mechanism. nih.gov
Intermediates Transient clusters with various geometries Reveals the pathway to final ordered structures. nih.gov

| Model Dependence | Critical for accuracy | Emphasizes the need for validated computational models. researchgate.net |

MD simulations are employed to probe the interactions between this compound and other materials at the nanoscale, such as polymers and nanoparticles. These interactions are fundamental to the performance of this compound as a surface modifier, stabilizer, or compatibilizer in composite materials.

In the context of polymer nanocomposites, MD simulations can elucidate how molecules like this compound, with its long alkyl chains, interact with polymer matrices and nanoparticle surfaces. For example, simulations of polymer-nanoparticle composites have shown that the strength of the interaction between the nanoparticle and the polymer determines whether the nanoparticles will aggregate or disperse. researchgate.net Strongly attractive interactions lead to the formation of a polymer layer on the nanoparticle surface, promoting dispersion. researchgate.net While specific simulations for this compound with polymers are not widely reported, studies on similar systems, such as carboxylate-passivated quantum dots, provide valuable insights. Machine learning force fields derived from these simulations can predict the complex surface structures and ligand geometries on nanoparticles. sciopen.com

The interaction of this compound with semiconductor nanoparticles is of particular interest. It has been proposed that this compound can passivate the surface of nanoparticles like Indium Phosphide (B1233454) (InP) by reacting with dangling bonds. materialsfutures.orgnih.gov MD simulations can model the adsorption and binding of myristate ligands onto the nanoparticle surface, providing details on the binding geometries and their influence on the nanoparticle's electronic properties. Studies on zinc-containing proteins also highlight the utility of MD simulations in understanding the coordination environment of zinc ions, which is relevant to the interaction of this compound at interfaces. forskningsradet.nofrontiersin.orgnih.govnih.gov

The rheological, or flow, properties of formulations containing this compound are critical for many industrial applications. MD simulations can predict these properties by modeling the underlying molecular interactions. The viscosity of zinc carboxylate liquids has been shown to be dependent on the formation of polymeric structures in the material. shepchem.com

A study on zinc 2-ethylhexanoate, a close structural analog of this compound, correlated its viscosity with the presence of a polymeric chain structure, catena-2-ethylhexanato-(O,O′)-tri-μ-2-ethylhexanato-(O,O′)-dizinc(II). shepchem.com This suggests that the viscosity of this compound is also likely governed by the extent of intermolecular association. MD simulations can be used to model the formation and dynamics of these polymeric chains and predict the resulting viscosity.

Furthermore, MD simulations have been used to study the rheological behavior of polymer solutions containing metal cations. nih.gov These simulations show that electrostatic interactions between the carboxylate groups on the polymer and the metal cations can lead to a curled conformation of the polymer chains, which in turn affects the viscosity of the solution. nih.gov While not directly on this compound, these studies demonstrate the capability of MD to link molecular-level interactions to macroscopic rheological properties.

Table 2: Viscosity Data for Zinc 2-Ethylhexanoate Samples at 25 °C shepchem.com

Sample Zn Content (wt%) Viscosity (Pa·s)
A 22.4 12.1
B 22.4 12.0
C 22.2 11.8
D 22.5 11.6
E 22.4 11.5
F 22.5 11.4
G 22.3 10.9
H 22.6 10.8
I 22.6 10.6
J 22.6 10.5
K 22.7 9.0
L 22.8 7.9
M 22.8 6.1

This table illustrates the variability in viscosity for a zinc carboxylate liquid, which is attributed to differences in the underlying polymeric structure.

Simulation of Interfacial Interactions with Polymers and Nanoparticles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. It is particularly useful for understanding bonding, reaction mechanisms, and electronic properties of compounds like this compound.

DFT calculations can provide detailed information about the electronic structure of this compound, including the nature of the zinc-oxygen bond and the distribution of electron density in the molecule. While specific DFT studies on isolated this compound are not abundant in the literature, research on related zinc carboxylate complexes and zinc compounds provides a strong basis for understanding its properties.

DFT has been used to study the structure and electronic properties of various zinc(II) complexes, including those with carboxylate ligands. researchgate.netnih.gov These studies typically involve optimizing the geometry of the complex and calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the molecule. For instance, in a study of a zinc(II) complex with pyridine-2,6-dicarboxylate, DFT calculations were used to analyze its interaction with amoxicillin, revealing the nature of the intermolecular forces involved. researchgate.net

The bonding in zinc compounds often has both ionic and covalent character. DFT calculations on materials like zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS) have elucidated the contributions of zinc and oxygen/sulfur orbitals to the valence and conduction bands. chalcogen.rofudutsinma.edu.ngidosi.org Similar analyses for this compound would reveal the role of the myristate ligand in modulating the electronic properties of the zinc center. DFT can also be used to study the formation of adducts, where other molecules coordinate to the zinc center of this compound, and to analyze the resulting changes in electronic structure and bonding. orientjchem.org

Table 3: Representative DFT Calculation Types for Zinc Carboxylate Systems

Calculation Type Information Obtained Relevance to this compound
Geometry Optimization Stable molecular structure, bond lengths, angles Predicts the 3D structure of this compound and its adducts. nih.gov
HOMO-LUMO Analysis Electronic stability, reactivity Indicates the propensity of this compound to participate in chemical reactions. researchgate.netnih.gov
Density of States (DOS) Contribution of atomic orbitals to electronic bands Elucidates the nature of the Zn-O bond and the electronic role of the myristate ligand. chalcogen.rofudutsinma.edu.ng

| Charge Analysis | Distribution of electron density | Helps understand the polarity of bonds and intermolecular interactions. researchgate.net |

A significant application of this compound is in the surface passivation of semiconductor nanocrystals, such as InP quantum dots. materialsfutures.orgnih.govresearchgate.net DFT calculations are crucial for elucidating the mechanisms by which this passivation occurs at the atomic level.

In the synthesis of InP quantum dots, this compound is proposed to react with phosphine (B1218219) dangling bonds on the surface to form a protective Zn-P layer. materialsfutures.org This passivation reduces non-radiative recombination and enhances the photoluminescence quantum yield. materialsfutures.orgresearchgate.net DFT simulations can model the reaction pathway for the formation of the Zn-P bond. This would involve calculating the energies of reactants, transition states, and products to determine the reaction's feasibility and kinetics.

A recent study highlighted a fluoride-free synthesis strategy where this compound is used for the in-situ passivation of InP cores. materialsfutures.org Experimental evidence, such as X-ray photoelectron spectroscopy (XPS), indicated a reduction in oxidized phosphorus and the formation of a Zn-P complex. materialsfutures.org DFT calculations can complement such experimental findings by providing a detailed picture of the atomic-level interactions. For example, DFT could be used to model the adsorption of this compound onto the InP surface, the breaking of the Zn-O bonds in the myristate, and the subsequent formation of Zn-P bonds with the surface phosphorus atoms. By analyzing the partial density of states (PDOS), DFT can show the hybridization between the zinc and phosphorus orbitals, confirming the formation of a stable passivating bond. While direct DFT studies on the Zn-P bond formation from this compound are emerging, the principles are well-established from studies on other surface functionalization reactions. acs.org

Electronic Structure and Bonding Analysis of this compound and its Adducts

Predictive Modeling and Machine Learning

Quantitative Structure-Property Relationship (QSPR) Modeling for Functional Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to create a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. mdpi.comcore.ac.uk The fundamental goal of QSPR is to develop a model that can predict a specific property of a new compound based solely on its molecular descriptors. mdpi.com This approach is highly effective when the underlying theory of a phenomenon is exceedingly complex, making the construction of a direct mechanistic model challenging. mdpi.com

The QSPR process involves three key components: a dataset of compounds with known experimental property values, a set of calculated molecular descriptors that characterize the molecules' structural and physicochemical features, and a machine learning or statistical algorithm that establishes the quantitative link between them. mdpi.com

For this compound, QSPR models can be developed to predict a range of functional attributes. The molecular descriptors for a metal soap like this compound would capture features such as:

Constitutional Descriptors: Molecular weight, atom counts, and elemental composition.

Topological Descriptors: Indices based on the connectivity of atoms within the myristate ligand. aip.org

Geometrical Descriptors: Information about the 3D structure, such as the coordination geometry around the zinc ion and the conformation of the alkyl chains, which determines the crystalline packing structure (Type A or Type B). uva.nl

Quantum-Chemical Descriptors: Properties derived from quantum mechanical calculations, such as charge distributions, frontier orbital energies, and dipole moments. acs.org

These descriptors can be used to build models that predict key functional properties relevant to its applications. For instance, in lubrication, QSPR could predict friction coefficients and wear rates. mdpi.com In cosmetics, it could predict properties like thickening efficiency, solubility in different oil phases, or impact on skin feel. The development of robust QSPR models has the potential to rapidly screen and identify hypothetical materials with desired electronic or physical properties that could be synthesized in the future. nih.gov

Molecular Descriptor ClassSpecific Descriptor Example for this compoundPredicted Functional Attribute
TopologicalWiener Index (describes molecular branching of the myristate chain)Solubility in non-polar solvents
GeometricalRadial Distribution Function (RDF) scores at specific interatomic distances. nih.govCrystalline packing type (Type A vs. Type B). uva.nl
Quantum-ChemicalMulliken atomic charges on zinc and carboxylate oxygen atomsInteraction with polar surfaces (adhesion)
ConstitutionalMolecular VolumeThickening and gelling capacity in oil-based formulations
PhysicochemicalCalculated LogP (octanol-water partition coefficient)Dispersibility in cosmetic emulsions. researchgate.net

Data-Driven Approaches for Formulation Optimization

Various machine learning algorithms have been successfully applied to predict and optimize the performance of formulations. mdpi.com These include:

Artificial Neural Networks (ANNs): Modeled loosely on the human brain, ANNs are adept at predicting performance metrics like friction coefficients or viscosity by learning from experimental data that includes ingredient concentrations and operating conditions (e.g., temperature, pressure). mdpi.competro-online.com

Support Vector Machines (SVMs): These are powerful for classification tasks, such as predicting whether a given formulation will be stable or will separate over time. petro-online.com

Random Forests (RF) and Gradient Boosting Machines (GBMs): These ensemble methods improve predictive accuracy by combining the outputs of multiple decision trees. petro-online.com

Genetic Algorithms (GAs): Inspired by natural selection, GAs can systematically explore a vast formulation space to find the optimal concentrations of ingredients to minimize or maximize a target property, such as reducing friction. petro-online.comutrgv.edu

In the context of a lubricant formulation, a machine learning model could be trained on data from various compositions containing different concentrations of this compound, anti-wear additives, and viscosity modifiers. machinerylubrication.com The model could then predict the formulation that offers the lowest friction and wear under specific operational loads and speeds. mdpi.com Similarly, for a cosmetic cream, an ANN could be trained to predict texture attributes like "spreadability" or "greasiness" based on the relative amounts of this compound, emollients, and thickeners, thereby accelerating the development of products with a desired sensory profile. mdpi.com This predictive capability significantly shortens the development cycle by allowing for the rapid virtual screening of potential formulations. utrgv.edu

Machine Learning ModelApplication in Formulation OptimizationExample Predicted Outcome for a Formulation Containing this compound
Artificial Neural Network (ANN)Predicting performance metrics based on ingredient concentrations and process conditions. mdpi.competro-online.comPrediction of the coefficient of friction for a lubricating grease at various temperatures. petro-online.com
Support Vector Machine (SVM)Classifying formulation stability (e.g., stable vs. phase separation). petro-online.comClassification of a cosmetic emulsion's long-term stability based on the ratio of this compound to surfactant.
Genetic Algorithm (GA)Systematic exploration of ingredient combinations to find an optimal formulation for a target property. utrgv.eduIdentification of the precise concentration of this compound and a friction modifier to achieve a 50% reduction in friction. petro-online.com
Random Forest (RF)Enhancing predictive accuracy for complex, non-linear relationships between ingredients and performance. petro-online.comPrediction of the final viscosity of a cosmetic lotion with high accuracy.

Future Research Directions and Emerging Applications of Zinc Myristate

Development of Sustainable and Eco-Friendly Synthesis Routes

The industrial synthesis of metal carboxylates like zinc myristate often involves processes that are energy-intensive and utilize non-renewable precursors. A significant future research direction is the development of sustainable and eco-friendly synthesis routes. This aligns with the broader green chemistry initiative aimed at reducing the environmental impact of chemical manufacturing.

Future research will likely focus on:

Bio-based Precursors: Utilizing myristic acid derived from renewable biological sources such as coconut oil or palm kernel oil through enzymatic or microbial processes. This contrasts with traditional synthesis that may rely on petrochemical-derived fatty acids.

Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. The use of aqueous systems, potentially facilitated by phase-transfer catalysts, could drastically reduce volatile organic compound (VOC) emissions.

Energy-Efficient Methodologies: Exploring alternative energy sources to drive the reaction, such as microwave irradiation or sonochemistry. These methods can often lead to significantly shorter reaction times and lower energy consumption compared to conventional heating.

Waste Valorization: Investigating the use of waste-derived zinc sources or agro-industrial waste rich in lipids as starting materials. For instance, studies on the green synthesis of zinc oxide nanoparticles have successfully used plant extracts like banana peels and date seeds, which contain phytochemicals that act as reducing and capping agents. mdpi.comncsu.edu Similar principles could be adapted for this compound synthesis, contributing to a circular economy model. mdpi.com

The goal is to develop synthesis pathways that are not only environmentally friendly but also economically viable, ensuring broader industrial adoption.

Exploration of Novel Applications in Biomedical Engineering (excluding dosage)

While this compound is used in dermatological formulations as an anticaking agent and adhesion enhancer, its potential in advanced biomedical applications is an exciting area of research. mdpi.com Future explorations are moving beyond passive formulation roles to active contributions in diagnostics and therapeutics.

Key emerging applications include:

Surface Passivation of Quantum Dots (QDs): this compound is proving to be a critical component in the synthesis of high-quality, environmentally friendly quantum dots, such as those based on Indium Phosphide (B1233454) (InP). eurekalert.orgmaterialsfutures.org In this context, it acts as an in-situ passivating agent. eurekalert.orgmaterialsfutures.orgresearchgate.net It reacts with dangling bonds on the surface of the InP core, forming a protective layer that prevents oxidation and reduces surface defects. eurekalert.orgmaterialsfutures.orgresearchgate.net This passivation is crucial for enhancing the photoluminescence quantum yield (PLQY) and stability of the QDs, which are essential properties for their use in bio-imaging and diagnostics. eurekalert.orgmaterialsfutures.orgresearchgate.netacs.orgmdpi.com Research demonstrates that using this compound in a fluoride-free synthesis strategy can lead to InP/ZnSe/ZnS core/shell QDs with a high PLQY of 91%. materialsfutures.orgresearchgate.net

Table 1: Effect of this compound Passivation on InP-based Quantum Dots

PropertyInP Core without this compoundInP Core with this compound PassivationReference
Photoluminescence Quantum Yield (PLQY) Extremely low (<1%) due to oxidationSignificantly increased (up to 91% in core/shell structures) eurekalert.orgmaterialsfutures.orgresearchgate.net
Surface State Highly reactive, prone to oxidation and defectsPassivated surface with a protective Zn-P layer eurekalert.orgmaterialsfutures.org
Application Impact Poor performance for lighting and imagingEnables high-brightness, high-efficiency QLEDs and stable bio-imaging probes materialsfutures.orgresearchgate.net

Component in Advanced Drug Delivery Systems: The lipid nature of the myristate chain makes this compound a candidate for inclusion in lipid-based drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). mdpi.com These systems are used to enhance the solubility and bioavailability of poorly water-soluble drugs. Future research could investigate this compound as a solid lipid matrix component, potentially offering synergistic benefits due to the biological role of zinc. mdpi.com

Scaffolds for Tissue Engineering: Biodegradable zinc alloys are being heavily researched for applications like cardiovascular stents and orthopedic implants. mdpi.comresearchgate.net While not a primary structural component, this compound could be explored as a surface coating for these metallic implants. Such a coating could modulate the degradation rate of the implant and influence the local biological response, leveraging the biocompatibility of both zinc and myristic acid.

Advanced In-situ Characterization of this compound at Interfaces

To fully understand and optimize the performance of this compound in its emerging applications, it is crucial to characterize its behavior at interfaces in real-time. Advanced in-situ characterization techniques provide a window into the dynamic processes that govern material formation and function.

Future research will benefit from the application of techniques such as:

In-situ X-ray Absorption and Scattering: Techniques like Small-Angle X-ray Scattering (SAXS) and X-ray Absorption Spectroscopy (XAS) can be used during the synthesis of nanoparticles to follow the formation and evolution of this compound-derived structures. acs.org For example, in-situ studies on the synthesis of CdSe nanoplatelets revealed the synergetic action of myristate and acetate (B1210297) ligands in real-time. acs.org Similar approaches would elucidate the precise role of this compound in nucleating and passivating InP quantum dots.

In-situ Electron Microscopy: In-situ Transmission Electron Microscopy (TEM) allows for the direct visualization of nanocrystal growth and dissolution at the atomic scale. researchgate.net Applying this to systems containing this compound could reveal how it influences crystal morphology and prevents defect formation on surfaces. researchgate.net

In-situ Spectroscopic Techniques: Vibrational spectroscopy (Raman, FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time chemical information about ligand exchange and binding at surfaces. researchgate.netresearchgate.net For instance, in-situ NMR has been used to confirm the removal of original surface ligands and their replacement during the treatment of InP QDs, a process where this compound could be involved. researchgate.net

These advanced methods will move beyond the static, post-synthesis characterization to a more fundamental understanding of reaction mechanisms and interfacial dynamics. researchgate.net

Design of Multifunctional this compound Derivatives

The current applications of this compound primarily leverage its physical properties. A significant future avenue is the rational design of multifunctional derivatives where the compound is engineered to perform several roles simultaneously.

This can be achieved through:

Chemical Modification: Synthesizing new derivatives by modifying the myristate backbone or coordinating other functional ligands to the zinc center. This could be used to introduce additional properties, such as enhanced antioxidant or antimicrobial activity, building upon the known biological functions of zinc. researchgate.net

Composite Materials: Integrating this compound into composite materials to combine its properties with those of other components. For example, it is already used as a dry binder in cosmetic powders. specialchem.com Future composites could involve its integration with UV-filtering metal oxides like zinc oxide or titanium dioxide to create multifunctional cosmetic ingredients that provide texture, adhesion, and sun protection. google.com

Hybrid Organic-Inorganic Structures: Creating hybrid materials where this compound acts as a linker or surface modifier in metal-organic frameworks (MOFs) or other structured materials. This could lead to novel materials with tailored porosity, stability, and surface chemistry for applications in catalysis or separation.

Integration with Artificial Intelligence and High-Throughput Screening for Material Discovery

The discovery and optimization of new materials and formulations can be a time-consuming and resource-intensive process. The integration of artificial intelligence (AI) and high-throughput screening (HTS) promises to accelerate this discovery cycle significantly. arxiv.orgresearchgate.net

AI-Driven Material Design: Machine learning (ML) and generative AI models can be used to explore vast chemical spaces and predict the properties of novel materials. anl.govresearchgate.netmicrosoft.com By training these models on existing data for metal carboxylates, researchers could predict new this compound derivatives with optimized properties for specific applications, such as improved thermal stability or specific binding affinities. arxiv.org This AI-driven approach can guide synthetic efforts, reducing the number of trial-and-error experiments. anl.govmicrosoft.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds or formulations for a specific activity. nih.gov In the context of this compound, HTS could be used to:

Quickly screen different synthesis conditions (e.g., solvents, temperatures, catalysts) to identify the most efficient and eco-friendly routes.

Evaluate the performance of new this compound derivatives in various applications, such as their ability to stabilize emulsions or their efficacy in passivating different types of nanomaterials. nih.gov

Discover entirely new applications by screening this compound against large libraries of biological targets or in various cell-based assays. nih.gov

The synergy between predictive AI models and rapid experimental validation through HTS will be a powerful engine for unlocking the full potential of this compound and its derivatives in the coming years. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing and characterizing zinc myristate in laboratory settings?

this compound (C28H54O4Zn) is typically synthesized via the reaction of myristic acid with zinc oxide or zinc chloride under controlled conditions. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate-zinc bonding, X-ray fluorescence (XRF) for elemental quantification, and thermogravimetric analysis (TGA) to assess thermal stability . Purity validation requires comparing experimental data with reference spectra from authoritative databases like NIST Chemistry WebBook .

Q. How does this compound influence the colloidal stability of nanoparticles in nonpolar solvents?

this compound acts as a surface ligand due to its long alkyl chain (C14), which stabilizes nanoparticles via steric hindrance. Experimental design should include dynamic light scattering (DLS) to monitor particle size distribution and zeta potential measurements to evaluate dispersion stability. Comparative studies with shorter-chain carboxylates (e.g., zinc stearate) can isolate chain-length effects .

Q. What spectroscopic techniques are most effective for analyzing this compound’s coordination chemistry?

X-ray photoelectron spectroscopy (XPS) identifies zinc oxidation states and ligand binding modes. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>13</sup>C NMR, resolves carbon environments in the myristate chain. Pairing these with computational simulations (e.g., density functional theory) enhances interpretation of coordination geometries .

Advanced Research Questions

Q. How does this compound modulate photoluminescence (PL) efficiency in quantum dot (QD) systems, and what are the mechanistic underpinnings?

this compound reduces surface defects (e.g., phosphorus dangling bonds) in InP QDs by forming a passivating shell, thereby enhancing PL quantum yield (QY). To validate this, correlate QY measurements (via integrating sphere systems) with XRF-derived zinc incorporation levels. Contrast results with QDs coated with alternative ligands (e.g., zinc oleate) to isolate ligand-specific effects .

Q. What are the contradictions in reported data on this compound’s role in fatty acid metabolism, and how can they be resolved?

Studies show variability in this compound’s impact on fatty acid synthesis rates (e.g., myristate vs. palmitate). Address discrepancies by designing isotope-tracing experiments (e.g., <sup>2</sup>H or <sup>13</sup>C labeling) to track carbon flux in hepatic systems under controlled dietary conditions. Cross-validate findings using mass spectrometry and kinetic modeling .

Q. What methodologies optimize this compound’s application in hydrophobic material engineering?

Lipase-catalyzed transesterification protocols (using methyl myristate as a substrate) can functionalize cellulose with this compound, enhancing hydrophobicity. Characterize material properties via contact angle measurements and atomic force microscopy (AFM). Compare enzymatic vs. chemical synthesis routes for efficiency and scalability .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in experimental systems?

Use nonlinear regression models (e.g., Hill equation) to quantify relationships between zinc concentration and outcomes (e.g., QY in QDs). Include error propagation analysis for XRF-derived zinc incorporation data. For biological studies, apply mixed-effects models to account for inter-individual variability in fatty acid synthesis .

Q. What gaps exist in understanding this compound’s environmental behavior, and how can they be addressed?

Limited data exist on its soil mobility or biodegradation. Estimate partition coefficients (e.g., Koc) using molecular connectivity indices and validate via soil column experiments. Use gas chromatography-mass spectrometry (GC-MS) to track degradation products under varying microbial conditions .

Best Practices for Reporting

Q. How should this compound research ensure reproducibility in synthetic protocols?

Document molar ratios, reaction temperatures, and purification steps meticulously. Provide raw spectral data (e.g., FTIR, XPS) in supplementary materials. Adhere to guidelines from journals like Beilstein Journal of Organic Chemistry, which mandate detailed experimental sections and compound characterization .

Q. What criteria define reliable sources for this compound’s physicochemical properties?

Prioritize peer-reviewed studies and databases like NIST. Avoid non-curated commercial platforms (e.g., BenchChem). Cross-reference CAS 16260-27-8 entries with multiple sources to verify melting points, solubility, and spectral signatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.